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Foundational

8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure

An In-Depth Technical Guide to 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Structural Elucidation, and Potential Applications Authored by: A Senior Application Scientist Disclaimer: Direct experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Structural Elucidation, and Potential Applications

Authored by: A Senior Application Scientist

Disclaimer: Direct experimental data for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available in the public domain. This guide is a scientifically-grounded projection based on established principles of organic synthesis and structural analysis of analogous quinoxalinone derivatives. The methodologies and characterization data presented herein are predictive and intended to serve as a strategic framework for researchers.

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxalinone core is a heterocyclic motif of significant interest in drug discovery and development.[1][2] This scaffold, consisting of a fused benzene and pyrazine ring system, is a key pharmacophore in a multitude of biologically active compounds.[3] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][4] The versatility of the quinoxalinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, novel derivative, 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, outlining its proposed synthesis, structural characterization, and potential as a valuable building block in medicinal chemistry.

The introduction of an iodine atom at the 8-position offers a strategic handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's conformation and metabolic stability.

Proposed Synthesis of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the target compound can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry.

Synthetic Workflow Diagram

Synthetic_Pathway 2_Iodo_6_nitroaniline 2-Iodo-6-nitroaniline N_Methylation N-Methylation (e.g., MeI, K2CO3) 2_Iodo_6_nitroaniline->N_Methylation Step 1 3_Iodo_N1_methylbenzene_1_2_diamine 3-Iodo-N1-methylbenzene- 1,2-diamine N_Methylation->3_Iodo_N1_methylbenzene_1_2_diamine Intermediate 1 Reduction Reduction (e.g., SnCl2, HCl or H2, Pd/C) 3_Iodo_N1_methylbenzene_1_2_diamine->Reduction Step 2 Cyclization Cyclization (e.g., Chloroacetyl chloride) Reduction->Cyclization Intermediate 2 Target_Molecule 8-Iodo-4-methyl-3,4- dihydroquinoxalin-2(1H)-one Cyclization->Target_Molecule Step 3

Caption: Proposed synthetic pathway for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-methyl-2-iodo-6-nitroaniline (Intermediate 1)

  • To a solution of 2-iodo-6-nitroaniline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-2-iodo-6-nitroaniline.

Step 2: Synthesis of 3-Iodo-N¹-methylbenzene-1,2-diamine (Intermediate 2)

  • Dissolve N-methyl-2-iodo-6-nitroaniline (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid (HCl).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude 3-Iodo-N¹-methylbenzene-1,2-diamine is often used in the next step without further purification.

Step 3: Synthesis of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Target Molecule)

  • Dissolve the crude 3-Iodo-N¹-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N, 2.2 eq).

  • Cool the mixture to 0°C and add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the final product, 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Structural Elucidation and Characterization (Predicted)

The definitive identification of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar quinoxalinone structures, the following spectral data can be predicted.[5][6]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic protons on the benzene ring will appear as multiplets in the δ 7.0-7.8 ppm range. The CH₂ group at the 3-position is expected to be a singlet around δ 4.2 ppm. The N-methyl group will likely be a singlet around δ 3.3 ppm. The NH proton at the 1-position will appear as a broad singlet, likely above δ 10.0 ppm.
¹³C NMR The carbonyl carbon (C=O) of the lactam ring is expected to resonate around δ 165-170 ppm. Aromatic carbons will appear in the δ 110-140 ppm region. The iodinated carbon will be at the higher field end of the aromatic region. The CH₂ carbon will be around δ 50-55 ppm, and the N-methyl carbon will be around δ 30-35 ppm.
FT-IR (cm⁻¹) A strong absorption band for the C=O stretch of the amide is expected around 1670-1690 cm⁻¹. The N-H stretch will be a broad peak in the 3200-3400 cm⁻¹ region. C-H aromatic and aliphatic stretches will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Mass Spec. (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₉IN₂O.
Chemical Structure Diagram

Caption: Chemical structure of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Potential Applications in Drug Development

The quinoxalinone scaffold is a cornerstone in the development of various therapeutic agents.[4] The introduction of an iodine atom at the 8-position of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core opens avenues for its use as a versatile intermediate in the synthesis of more complex molecules.

Key Areas of Potential Application:
  • Anticancer Agents: Many quinoxalinone derivatives exhibit potent anticancer activity.[6] The 8-iodo-substituted compound can serve as a precursor for developing novel kinase inhibitors or DNA-interacting agents through Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.

  • Antimicrobial Agents: The quinoxalinone nucleus is present in several antibacterial and antifungal compounds.[1][4] New derivatives synthesized from the 8-iodo intermediate could be screened for activity against a panel of pathogenic microbes.

  • Antiviral Research: Quinoxaline derivatives have been investigated for their antiviral properties, including against respiratory pathogens. The 8-iodo handle allows for the attachment of various pharmacophores that could enhance binding to viral targets.

  • Central Nervous System (CNS) Agents: Certain quinoxalinones have shown activity as receptor antagonists or modulators in the CNS. The lipophilicity and electronic properties introduced by the iodo and methyl groups could be beneficial for brain penetration and target engagement.

Conclusion

While 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a novel compound with limited specific literature, this guide provides a robust and scientifically sound framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted spectroscopic data offer a clear roadmap for structural verification. The true value of this molecule lies in its potential as a key intermediate for the synthesis of a diverse library of new chemical entities with promising applications in medicinal chemistry. Researchers in drug discovery are encouraged to explore the synthetic utility of this and related halogenated quinoxalinones to unlock new therapeutic possibilities.

References

  • Direct CH Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical - The Royal Society of Chemistry.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2021).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • 3,4-Dihydroquinoxalin-2(1H)-one | 59564-59-9 - J&K Scientific. (2025).
  • 3,4-Dihydroquinoxalin-2(1H)-one | 59564-59-9 - Sigma-Aldrich.
  • 4-Amino-3,4-dihydroquinoxalin-2(1H)-one - PubChem.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D. (2024).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024).
  • Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace.
  • Synthesis of quinoxalinones - Organic Chemistry Portal.
  • 3,4-Dihydro-1H-quinoxalin-2-one | 59564-59-9 - ChemicalBook. (2026).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (2023).
  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin - Who we serve. (2020).
  • 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem.
  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (2020).
  • Biological activity of quinoxaline derivatives - ResearchGate.
  • recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.
  • 3,4-dihydroquinoxalin-2(1H)-one - ChemBK. (2024).

Sources

Exploratory

Properties of 8-iodo-substituted quinoxalinone derivatives

An In-Depth Technical Guide to the Properties and Applications of 8-Iodo-Substituted Quinoxalinone Derivatives Authored by: Gemini, Senior Application Scientist Abstract The quinoxaline scaffold is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties and Applications of 8-Iodo-Substituted Quinoxalinone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities.[1][2] This guide focuses on a specific, highly versatile subclass: 8-iodo-substituted quinoxalin-2(1H)-one derivatives. The presence of an iodine atom at the 8-position transforms this scaffold into a powerful synthetic intermediate, enabling extensive structural diversification through modern cross-coupling chemistry. We will explore the synthesis, physicochemical properties, chemical reactivity, and significant biological applications of these compounds, with a particular emphasis on their role in the development of potent kinase inhibitors for therapeutic applications.[2][3]

The Strategic Importance of the Quinoxalinone Core

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring.[3][4] The quinoxalin-2(1H)-one motif, featuring a lactam function within the pyrazine ring, has garnered significant attention. This core structure is prevalent in compounds demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6]

The true synthetic and medicinal value of the 8-iodo-substituted variant lies in the carbon-iodine bond. This functional group serves as an exceptionally versatile "handle" for introducing a diverse array of substituents onto the benzene ring portion of the scaffold. This capability is paramount in drug discovery for Structure-Activity Relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization

The most direct and widely adopted method for constructing the quinoxalinone core is the cyclocondensation reaction between a substituted o-phenylenediamine and an α-ketoester.[1][7] To generate the 8-iodo derivative, the synthesis logically commences with 4-iodo-benzene-1,2-diamine.

General Synthetic Workflow

The synthesis is a one-pot reaction that proceeds via an initial nucleophilic attack of the diamine onto the keto-ester, followed by intramolecular cyclization and dehydration to yield the stable heterocyclic product.

G cluster_start Starting Materials A 4-Iodo-benzene-1,2-diamine C Cyclocondensation A->C B α-Ketoester (e.g., Ethyl Pyruvate) B->C D 8-Iodo-quinoxalin-2(1H)-one Derivative C->D Spontaneous Dehydration

Caption: General workflow for the synthesis of 8-iodo-quinoxalinones.

Spectroscopic and Physicochemical Properties

The structural integrity of synthesized 8-iodo-quinoxalinone derivatives is confirmed through standard spectroscopic techniques. Each method provides a unique signature that validates the compound's identity.

Property Technique Characteristic Features & Observations Reference
Molecular Weight Mass Spectrometry (MS)The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight confirms the compound's identity. The isotopic pattern of iodine may also be observable.[8]
¹H NMR Proton NMRAromatic protons on the quinoxalinone core typically appear in the δ 7.0-8.5 ppm range. The NH proton of the lactam is a broad singlet, often found downfield (>10 ppm). Protons on substituents (e.g., a 3-methyl group) will have characteristic shifts.[8][9]
¹³C NMR Carbon NMRThe carbonyl carbon (C=O) of the lactam is highly deshielded, appearing around δ 155-165 ppm. Aromatic carbons resonate in the δ 110-150 ppm region. The carbon bearing the iodine (C-8) will show a distinct upfield shift due to the heavy atom effect.[10]
Functional Groups FT-IR SpectroscopyA strong absorption band between 1640-1690 cm⁻¹ is indicative of the C=O stretch of the lactam. A broad N-H stretching band can be observed around 3200-3400 cm⁻¹.[11][12]

Chemical Reactivity: A Gateway to Molecular Diversity

The C-I bond at the 8-position is the key to unlocking a vast chemical space. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of diverse functional groups. This strategic functionalization is critical for fine-tuning the biological activity of the scaffold.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Products Core 8-Iodo-Quinoxalinone Scaffold Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (with R₂-NH) Core->Buchwald Prod_Suzuki 8-Aryl/Heteroaryl Substituted Suzuki->Prod_Suzuki Prod_Sonogashira 8-Alkynyl Substituted Sonogashira->Prod_Sonogashira Prod_Buchwald 8-Amino Substituted Buchwald->Prod_Buchwald

Caption: Diversification of the 8-iodo-quinoxalinone scaffold.

This strategic diversification allows researchers to systematically probe the binding pockets of biological targets. For instance, introducing bulky aryl groups via Suzuki coupling can explore hydrophobic pockets, while adding hydrogen-bond donors/acceptors through Buchwald-Hartwig amination can engage with specific amino acid residues.

Biological Activities and Drug Discovery Applications

Quinoxalinone derivatives are renowned for their potent biological activities, most notably as inhibitors of protein kinases.[3][13] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2]

Mechanism of Action: Kinase Inhibition

Many quinoxalinone-based inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase domain.[2] The planar heterocyclic scaffold mimics the adenine ring of ATP, while substituents at various positions, including the crucial 8-position, provide the necessary interactions to confer potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor 8-Substituted Quinoxalinone Inhibitor Inhibitor->Kinase Block X

Caption: ATP-competitive inhibition of a kinase by a quinoxalinone derivative.

Key Kinase Targets and SAR Insights

The 8-iodo-quinoxalinone scaffold has served as a starting point for developing inhibitors against numerous clinically relevant kinases. The ability to modify the 8-position is crucial for targeting specific kinases.

Target Kinase 8-Position Substituent (Example) Significance & Rationale Reference
Pim-1/2 Kinase 3-HydroxyphenylaminoPim kinases are implicated in various cancers. The 8-position allows for the introduction of groups that can form key hydrogen bonds in the ATP-binding site, enhancing potency.[13][14]
EGFR (mutant) Phenyl, substituted anilinesMutant forms of Epidermal Growth Factor Receptor (EGFR) drive non-small cell lung cancer. Modifications at the 8-position can improve selectivity for mutant over wild-type EGFR, reducing side effects.[15]
ASK1 Pyrazole, TriazoleApoptosis signal-regulated kinase 1 (ASK1) is a target for inflammatory diseases and fibrosis. Heterocyclic substituents introduced at the 8-position can occupy specific regions of the active site to maximize inhibitory activity.[8]
VEGFR-2 Substituted anilinesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis (blood vessel formation) in tumors. Large, hydrophobic groups at the 8-position often enhance binding affinity.[2][16]

Key Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of 8-iodo-substituted quinoxalinones.

Protocol 1: Synthesis of 8-Iodo-3-methylquinoxalin-2(1H)-one

Causality: This protocol utilizes the standard cyclocondensation reaction. Ethanol is chosen as a common, effective solvent that facilitates the reaction and allows for easy product precipitation upon cooling. Acetic acid serves as a mild acid catalyst to promote the imine formation and subsequent cyclization.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-iodo-benzene-1,2-diamine (1.0 eq) in absolute ethanol (30 mL).

  • Addition: To the stirred solution, add ethyl pyruvate (1.1 eq) followed by glacial acetic acid (0.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the purified product under vacuum to yield 8-iodo-3-methylquinoxalin-2(1H)-one as a solid.

  • Characterization: Confirm the structure and purity using NMR, MS, and FT-IR analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: This protocol demonstrates the functionalization of the C-I bond. A palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid. A solvent mixture like Dioxane/H₂O ensures that both the organic and inorganic reagents are sufficiently soluble.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 8-iodo-3-methylquinoxalin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (4:1 ratio, 10 mL per mmol of starting material) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the 8-aryl-3-methylquinoxalin-2(1H)-one product by spectroscopic methods.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescent)

Causality: This assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This inverse relationship allows for the calculation of IC₅₀ values.[3]

  • Reagent Preparation: Prepare a serial dilution of the 8-substituted quinoxalinone test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP in a buffered solution.

  • Incubation: Add the test compound dilutions to the wells and incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a commercial luminescent ATP detection reagent (which contains luciferase and luciferin). This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Outlook

8-Iodo-substituted quinoxalin-2(1H)-one derivatives represent a class of exceptionally valuable building blocks in modern medicinal chemistry. Their straightforward synthesis, combined with the synthetic versatility endowed by the carbon-iodine bond, provides an efficient platform for the rapid generation of diverse compound libraries. The proven success of the quinoxalinone scaffold as a kinase-inhibiting pharmacophore underscores the importance of these iodo-intermediates in the ongoing search for novel and selective therapeutics.[3][15] Future research will likely focus on leveraging this scaffold to tackle emerging challenges in drug discovery, including overcoming drug resistance and developing inhibitors for novel biological targets.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Refat, H. M. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 850-858. [Link]

  • Bouziane, A., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. St. Cerc. St. CICBIA, 11(1), 67-87. [Link]

  • Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

  • Ancizu, S., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Bontems, S., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]

  • Seesom, W., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8901. [Link]

  • Yashwantrao, G., & Saha, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8, 2820-2862. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Vieira, M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

  • Brezova, V., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 11936-11965. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Bontems, S., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed, 33562106. [Link]

  • El-Sayed, M. A., et al. (2016). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 14, 10629-10639. [Link]

  • Zhang, W., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 680. [Link]

  • Wang, C., & Wang, L. (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Chinese Chemical Letters, 32(11), 3293-3302. [Link]

  • Bouattour, R., et al. (2014). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. [Link]

  • Szala, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

  • El-Gamel, N. E. A., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Frontiers in Chemistry, 10. [Link]

Sources

Foundational

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core has emerged as a particularly "privileged" scaffold. Its unique structural and electronic properties provide a versatile platform for the design of potent and selective modulators of various biological targets. This guide offers a comprehensive analysis of this scaffold, delving into its synthesis, chemical characteristics, and burgeoning therapeutic potential, with a focus on its applications in oncology and inflammatory diseases. We will explore the causal relationships behind experimental designs and provide validated protocols to empower researchers in their drug discovery endeavors.

Chemical Properties and Synthesis

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold possesses a molecular formula of C9H10N2O and a molecular weight of approximately 162.19 g/mol .[1] This solid compound is characterized by its core bicyclic structure, which provides a rigid framework amenable to diverse functionalization.

Synthetic Strategies: A Comparative Analysis

The synthesis of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core can be approached through several methodologies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and overall efficiency. The most common methods involve the condensation of an appropriately substituted o-phenylenediamine with a two-carbon synthon.[2][3]

A widely employed and efficient method for the synthesis of quinoxaline derivatives is the condensation of an aromatic diamine with an α-dicarbonyl compound.[2][3]

Diagram: General Synthetic Approach

Synthetic_Scheme o-phenylenediamine o-phenylenediamine Quinoxaline_Derivative Quinoxaline Derivative o-phenylenediamine->Quinoxaline_Derivative Condensation alpha_dicarbonyl α-dicarbonyl compound alpha_dicarbonyl->Quinoxaline_Derivative

Caption: General condensation reaction for quinoxaline synthesis.

A specific and practical synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of aqueous ammonia.[4] The subsequent N-methylation at the 4-position yields the target 4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one [4]

  • A mixture of o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and 33% aqueous ammonia (10 mL) in water (80 mL) is heated to reflux for one hour.

  • Upon cooling, a light brown solid precipitates.

  • The solid is filtered under reduced pressure and dried at 110 °C to yield the product.

Step 2: N-Methylation

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) to deprotonate the nitrogen at the 4-position.

  • Introduce a methylating agent, such as methyl iodide.

  • The reaction is stirred until completion, followed by workup and purification to afford 4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Biological Activities and Therapeutic Potential

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold has garnered significant attention for its diverse pharmacological activities, particularly in the fields of oncology and inflammation. This is largely attributed to its ability to serve as a template for the design of inhibitors of key enzymes and receptors involved in disease pathogenesis.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines.[5][6] The primary mechanisms underlying this activity include the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of microtubule dynamics through tubulin polymerization inhibition.

EGFR Inhibition:

EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Several derivatives of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one have been identified as potent EGFR inhibitors.[5][7]

Diagram: EGFR Inhibition Workflow

EGFR_Inhibition_Workflow Quinoxalinone_Analog 4-Methyl-3,4-dihydro- quinoxalin-2(1H)-one Analog EGFR EGFR Quinoxalinone_Analog->EGFR Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate EGFR->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Inhibition of EGFR signaling by quinoxalinone analogs.[6]

Tubulin Polymerization Inhibition:

Another compelling anticancer mechanism of this scaffold is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Certain derivatives have been identified as tumor-vascular disrupting agents, targeting the established blood vessels in tumors.[8][9]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade. Derivatives of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold have been shown to be potent and selective inhibitors of COX-2.[2][5][7]

Diagram: COX-2 Inhibition Mechanism

COX2_Inhibition Quinoxalinone_Analog 4-Methyl-3,4-dihydro- quinoxalin-2(1H)-one Analog COX2 COX-2 Enzyme Quinoxalinone_Analog->COX2 Inhibition Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Metabolism Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Mechanism of COX-2 inhibition by quinoxalinone analogs.[6]

Structure-Activity Relationship (SAR) and Molecular Docking

Systematic structural modifications of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold have provided valuable insights into the structure-activity relationships (SAR). For instance, in the context of COX-2 inhibition, the introduction of strong electron-withdrawing groups on the aryl substituent has been shown to enhance inhibitory activity.[10]

Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target proteins. In the case of EGFR and COX-2, these studies have revealed key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition.[5][7] For example, docking studies of quinoxalinone derivatives in the COX-2 active site have shown interactions with key residues such as Tyr355 and Arg120.[2]

Quantitative SAR Data

The following table summarizes the in vitro biological activities of a series of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives, highlighting the impact of different substituents on their anticancer and enzyme inhibitory activities.

CompoundMCF-7 (IC50, µM)HepG-2 (IC50, µM)HCT-116 (IC50, µM)EGFR (IC50, µM)COX-1 (IC50, µM)COX-2 (IC50, µM)
4a 3.213.844.130.3>1001.17
5 4.094.214.540.9>1000.83
11 0.930.811.120.637.960.62
13 2.142.432.910.430.410.46
Doxorubicin 0.720.650.88---

Data sourced from Ahmed et al., 2022.[5][6]

Experimental Protocols: In Vitro Assays

To ensure the trustworthiness and reproducibility of research findings, standardized and validated experimental protocols are paramount.

In Vitro Anticancer Activity (MTT Assay)[5][6]
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values from dose-response curves.

In Vitro EGFR Kinase Inhibition Assay[6]
  • Reaction Mixture Preparation: In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and a specific substrate in a reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Quantify the amount of phosphorylated substrate using a specific antibody and a detection reagent that produces a fluorescent or luminescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[6]

In Vitro COX-1/COX-2 Inhibition Assay[5][6]
  • Enzyme and Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a specific time, terminate the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a colorimetric or fluorometric method.

  • IC50 Determination: Calculate the percentage of inhibition and determine the IC50 values from dose-response curves.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

For any promising scaffold, a favorable ADMET profile is crucial for its progression as a drug candidate. In silico ADMET studies on quinoxalinone derivatives have predicted good oral bioavailability and low toxicity for some analogs.[2][10] For example, certain compounds are predicted to have high Caco-2 permeability and high human intestinal absorption (%HIA), with low blood-brain barrier (BBB) permeability and no hepatotoxicity.[2][10]

Conclusion and Future Directions

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic accessibility and the rich chemical space it offers for derivatization make it an attractive starting point for medicinal chemists. The demonstrated efficacy of its derivatives as anticancer and anti-inflammatory agents, through well-defined mechanisms of action, underscores its therapeutic potential.

Future research should focus on the continued exploration of the SAR of this scaffold to optimize potency and selectivity for various targets. Further in-depth mechanistic studies, including the elucidation of downstream signaling pathways, will provide a more complete understanding of their biological effects. Comprehensive preclinical evaluation, including in vivo efficacy and detailed ADMET profiling, will be essential to translate the promise of this scaffold into clinically viable drug candidates.

References

  • Ahmed, S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26089-26106. [Link]

  • Abdelgawad, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. BenchChem.
  • Nguyen, T. T. H., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8896. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123. [Link]

  • Wang, L., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Wang, L., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. BenchChem.
  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Predicted ADME properties of compounds 4b, 4f, and 4m. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved February 23, 2024, from [Link]

  • Kumar, A., et al. (2014). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • El-Sayed, W. M. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 169-211. [Link]

Sources

Exploratory

The Renaissance of Quinoxalin-2(1H)-ones: Synthetic Architectures and Therapeutic Utility

Executive Summary The quinoxalin-2(1H)-one scaffold has transcended its traditional role as a simple dye intermediate to become a "privileged structure" in modern pharmacotherapy. Characterized by a benzene ring fused to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold has transcended its traditional role as a simple dye intermediate to become a "privileged structure" in modern pharmacotherapy. Characterized by a benzene ring fused to a pyrazinone moiety, this heterocycle exhibits a unique ability to mimic peptide bonds and engage in diverse hydrogen-bonding networks within enzyme active sites.

This guide addresses the critical shift in synthetic methodology from classical condensation reactions to late-stage, direct C–H functionalization. We explore how novel radical-mediated pathways are unlocking previously inaccessible chemical space, specifically targeting kinase inhibitors (FGFR1, VEGFR-2) and antimicrobial agents.

The Scaffold: Chemical Identity & Tautomeric Significance

The versatility of the quinoxalin-2(1H)-one core stems from its electronic duality. It exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • Lactam Form (Dominant): In solution and solid state, the amide-like NH-CO motif predominates. This feature is critical for binding to the hinge region of kinase domains (e.g., acting as a hydrogen bond donor/acceptor pair).

  • Electrophilicity: The C3 position is inherently electron-deficient (electrophilic), making it susceptible to nucleophilic attack. However, modern strategies invert this logic by utilizing nucleophilic radicals to attack the C3 position, a process known as the Minisci reaction.

Figure 1: Synthetic Evolution

The following diagram illustrates the paradigm shift from pre-functionalized condensation to direct C-H activation.

SyntheticEvolution Start Classical Route (Hinsberg Reaction) Reagents 1,2-Diamines + Glyoxalic Acids Start->Reagents Limit Limitation: Requires Pre-functionalized Starting Materials Reagents->Limit Target C3-Functionalized Quinoxalin-2(1H)-ones Limit->Target Low Diversity Modern Modern Route (C-H Activation) Radical Radical Precursors (Aldehydes, Alcohols, Alkyl Halides) Modern->Radical Advantage Advantage: Late-Stage Functionalization of Complex Scaffolds Radical->Advantage Advantage->Target High Diversity

Caption: Comparison of the classical Hinsberg condensation versus modern direct C3-H functionalization strategies.

Novel Synthetic Methodologies: The C3-H Functionalization Era[1][2]

The "novelty" in this field is defined by the move away from transition-metal catalysis (which requires pre-functionalized halides) toward visible-light photoredox catalysis and electrochemical synthesis .

Radical Alkylation and Arylation

Recent breakthroughs utilize stable radical precursors such as:

  • Hantzsch Esters (1,4-dihydropyridines): Act as alkyl radical sources upon photo-oxidation.[1]

  • N-Hydroxyphthalimide (NHP) Esters: Undergo decarboxylative fragmentation to generate alkyl radicals.

  • Aryldiazonium Salts / Hydrazines: Sources of aryl radicals for C3-arylation.

These methods allow for the introduction of complex alkyl chains, fluorinated motifs, and heteroaryl groups at the C3 position under mild, ambient conditions.

Detailed Experimental Protocol: Visible-Light Induced C3-Alkylation

This protocol describes a robust, "green" method for C3-alkylation using an aldehyde as the alkyl source via a radical relay mechanism. This approach avoids toxic alkyl halides.

Objective: Synthesis of 3-alkyl-quinoxalin-2(1H)-one via Decarboxylative Radical Addition.

Materials & Reagents[4][5][6][7][8][9]
  • Substrate: Quinoxalin-2(1H)-one (1.0 equiv)

  • Radical Precursor: Aliphatic Aldehyde (2.0 equiv)

  • Photocatalyst: Eosin Y (2.0 mol%) - Metal-free, sustainable.

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq. solution)

  • Solvent: Acetonitrile (MeCN) : Water (4:1 ratio)

  • Light Source: Blue LED (450-460 nm, ~5W)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL Pyrex tube equipped with a magnetic stir bar, charge Quinoxalin-2(1H)-one (0.2 mmol), the aldehyde (0.4 mmol), and Eosin Y (0.004 mmol).

    • Add the solvent mixture MeCN:H₂O (2 mL).

    • Add TBHP (0.4 mmol) dropwise.

  • Irradiation:

    • Seal the tube (ambient air is often tolerated, but N₂ purging improves yield for sensitive substrates).

    • Irradiate with Blue LEDs at room temperature (25°C) under vigorous stirring.

    • Duration: 12–24 hours (monitor via TLC).

  • Workup:

    • Quench the reaction by diluting with water (10 mL).

    • Extract with ethyl acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation (Self-Validating Checkpoints):

    • NMR Check: Disappearance of the C3-proton singlet (~8.2 ppm) in ¹H NMR.

    • HRMS: Observation of the molecular ion peak [M+H]⁺ corresponding to the alkylated product.

Mechanistic Insight: The Radical Relay

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Minisci-type radical substitution.[2]

  • Excitation: Eosin Y is excited by blue light (Eosin Y*).

  • Radical Generation: The excited catalyst (or the oxidant) abstracts a hydrogen from the aldehyde, generating an acyl radical. This acyl radical undergoes decarbonylation (loss of CO) to form an alkyl radical (R•) .

  • Addition: The nucleophilic alkyl radical attacks the electron-deficient C3 position of the quinoxalin-2(1H)-one.

  • Oxidation/Rearomatization: The resulting nitrogen-centered radical intermediate is oxidized (by TBHP or the catalyst cycle) and deprotonated to restore the aromatic lactam system.

Figure 2: Photoredox Catalytic Cycle

Mechanism PC Photocatalyst (Ground State) PC_Star Photocatalyst* (Excited State) PC->PC_Star Blue Light (hv) PC_Star->PC SET / Quenching Precursor Aldehyde (R-CHO) Radical Alkyl Radical (R•) Precursor->Radical H-abstraction & -CO Intermediate Radical Adduct (N-radical) Radical->Intermediate + Substrate (C3 Attack) Substrate Quinoxalin-2(1H)-one Product 3-Alkyl-Quinoxalin-2(1H)-one Intermediate->Product Oxidation (-H+)

Caption: Simplified radical relay mechanism for the C3-alkylation of quinoxalin-2(1H)-ones.

Therapeutic Utility & SAR Analysis

The quinoxalin-2(1H)-one scaffold is a potent template for kinase inhibition, particularly targeting FGFR1 (Fibroblast Growth Factor Receptor 1) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in tumor angiogenesis.

Structure-Activity Relationship (SAR)

Recent studies (e.g., Bioorganic Chemistry, 2021) have highlighted specific substitution patterns that maximize potency:

  • N1-Position: Bulky lipophilic groups (e.g., phenoxyethyl) often enhance binding affinity by occupying hydrophobic pockets.

  • C3-Position:

    • Vinyl/Alkenyl groups: Enhance rigidity and fit into the ATP-binding cleft.

    • Small alkyl groups: Improve metabolic stability.

  • Benzo-Ring (C6/C7): Electron-donating groups (e.g., -OMe, -morpholine) at C6/C7 improve water solubility and can form additional H-bonds with kinase hinge residues.

Data Summary: Anticancer Activity (IC₅₀ in µM)

Comparative potency of novel 3-substituted derivatives against HCT-116 (Colorectal Cancer) cell lines.

Compound IDC3-SubstituentN1-SubstituentIC₅₀ (µM)Notes
Ref (Sorafenib) ----5.50Standard VEGFR-2 inhibitor
Cmpd 15 4-methoxy-styrylEthyl2.20 Superior potency vs. Standard
Cmpd 17b 4-chloro-styrylEthyl5.30Halogen enhances lipophilicity
Cmpd A5 VinylMethyl8.10Smaller substituent, lower potency

Data synthesized from recent literature [1, 2].

Future Outlook

The field is moving toward Multicomponent Reactions (MCRs) where the quinoxalinone core is formed and functionalized in a one-pot sequence.[3] Additionally, the incorporation of this scaffold into PROTACs (Proteolysis Targeting Chimeras) is an emerging frontier, utilizing the quinoxalinone as the E3 ligase ligand or the Warhead for specific protein degradation.

References

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2. Source:Bioorganic Chemistry, Volume 114, 2021.[4][5] URL:[Link]

  • Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Source:Anti-Cancer Agents in Medicinal Chemistry, Volume 15, Issue 2, 2015.[6][7] URL:[Link][8][2][3][9][5][10][11]

  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one. Source:Catalysis Science & Technology, 2023. URL:[Link]

  • Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Source:Organic Chemistry Frontiers, 2019. URL:[Link]

  • Visible-Light-Induced Divergent C–H Esterification/Alkylation of Quinoxalin-2(1H)-ones with Aldehydes. Source:Organic Letters, 2015 (Updated 2025 context). URL:[Link]

Sources

Foundational

Solubility profile of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

An In-Depth Technical Guide to the Solubility Profile of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of new drug candidates exhibiting this undesirable characteristic.[1] This guide provides a comprehensive technical overview of the solubility profile of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present detailed protocols for its experimental determination, and discuss the critical factors influencing the solubility of this specific quinoxalinone derivative. This document is intended to serve as a valuable resource for researchers and formulation scientists working on the development of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a fundamental physicochemical property of any API.[1] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[1] Therefore, a thorough understanding and characterization of a compound's solubility is paramount during the early stages of drug discovery and development.[2]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance. A drug is considered highly soluble when its highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] The solubility of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative of the quinoxalinone scaffold, is expected to be influenced by its chemical structure, including the presence of the iodo-substituent and the methyl group. Quinoxalinone derivatives themselves are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[3]

This guide will explore both the theoretical and practical aspects of determining the solubility of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, providing the necessary tools for its comprehensive evaluation.

Physicochemical Properties of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₉H₉IN₂OBased on chemical structure
Molecular Weight 288.09 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white crystalline solidBased on the appearance of similar quinoxalinone derivatives
Melting Point Expected to be in the range of 150-200°CBased on the melting point of the parent compound, 3,4-dihydroquinoxalin-2(1H)-one (140-143°C) and the influence of substituents.[4]
pKa Estimated to be weakly acidic or basicThe quinoxalinone ring system contains both acidic (amide N-H) and basic (amine N) functionalities. The exact pKa will be influenced by the iodo and methyl groups. The parent quinoxaline has a pKa of 0.60.[5]
LogP Predicted to be in the range of 1.5 - 2.5The parent 3,4-dihydroquinoxalin-2(1H)-one has a calculated LogP of 1.0506.[6] The addition of an iodine and a methyl group will increase lipophilicity.

Theoretical Framework: Kinetic versus Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[7][8] It is a thermodynamically stable state and is the gold standard for solubility determination, particularly in later stages of drug development.[2][9]

  • Kinetic Solubility: This is the concentration of a compound at which it precipitates from a supersaturated solution.[7] It is often measured in high-throughput screening assays where a compound is rapidly dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[2] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a metastable, supersaturated state.[8][10]

Understanding the distinction between these two parameters is vital for making informed decisions throughout the drug development process.

Experimental Determination of Solubility

A multi-faceted approach is recommended to build a comprehensive solubility profile for 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of solid 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Nephelometry

For earlier stages of discovery, a higher-throughput method like nephelometry can be employed to determine kinetic solubility.[12]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Dispensing: Dispense the DMSO solutions into a microplate containing the desired aqueous buffer.

  • Precipitation Detection: Measure the turbidity of the solutions over time using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[12]

dot

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Compound in DMSO Stock B Serial Dilution in DMSO A->B C Dispense into Aqueous Buffer B->C D Nephelometric Measurement C->D E Kinetic Solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Several factors can significantly impact the solubility of this compound.

pH

As a molecule with potential acidic and basic centers, the solubility of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is expected to be pH-dependent.[13] The ionization of the molecule at different pH values will alter its interaction with water molecules. A comprehensive pH-solubility profile should be generated to understand its behavior in different regions of the gastrointestinal tract.

Co-solvents and Excipients

The use of co-solvents (e.g., ethanol, propylene glycol) and surfactants can enhance the solubility of poorly soluble compounds.[1][14] Investigating the effect of various pharmaceutically acceptable excipients on the solubility of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is crucial for formulation development.

Solid-State Properties

The solid-state form of an API, including its crystalline polymorphs and amorphous state, can have a profound impact on its solubility.[7] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one used in solubility studies.

Data Presentation: A Hypothetical Solubility Profile

The following table presents a hypothetical, yet plausible, solubility profile for 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one based on the principles discussed.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25< 10Shake-Flask
0.1 N HCl (pH 1.2)3750 - 100Shake-Flask
Acetate Buffer (pH 4.5)3720 - 50Shake-Flask
Phosphate Buffer (pH 6.8)3710 - 20Shake-Flask
Phosphate Buffered Saline (pH 7.4)37< 10Shake-Flask
5% DMSO/Water25150 - 200Nephelometry (Kinetic)
FaSSIF (Fasted State Simulated Intestinal Fluid)3730 - 60Shake-Flask
FeSSIF (Fed State Simulated Intestinal Fluid)3780 - 120Shake-Flask

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. A thorough characterization of its thermodynamic and kinetic solubility, along with an investigation into the factors influencing it, is a critical step in its development as a potential therapeutic agent. Future work should focus on obtaining experimental data to validate the predicted properties and to explore various solubility enhancement techniques, such as salt formation, co-crystallization, and the use of amorphous solid dispersions.[1] Such studies will be instrumental in formulating a bioavailable and effective drug product.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Mughem, K. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, A. M. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6608. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ChemBK. (2024, April 9). 3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(6), 2097-2101. [Link]

  • PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • Taher, A., Shabaan, M., & Osman, E. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone, 3,4-dihydro-. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Yu, W. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5099. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Vieira, M., & Ferreira, M. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP, 2(1), 1-23. [Link]

  • El-Sayed, W. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2016, 1-20. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2011). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. Organic Chemistry: An Indian Journal, 7(4), 236-241. [Link]

  • Patel, M. R., & Patel, N. M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research, 7(12), 315-333. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Late-Stage Functionalization of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary & Structural Rationale In modern drug discovery and medicinal chemistry, the quinoxalin-2(1H)-one core serves as a highly privileged pharmacophore, frequently deployed as a bioisostere for coumarins and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern drug discovery and medicinal chemistry, the quinoxalin-2(1H)-one core serves as a highly privileged pharmacophore, frequently deployed as a bioisostere for coumarins and quinolinones[1]. However, fully aromatic quinoxalines often suffer from poor aqueous solubility and flat, two-dimensional topologies that lead to off-target promiscuity.

The compound 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one addresses these liabilities through three critical structural modifications:

  • Saturation at the 3,4-position: Introduces

    
     character, enhancing three-dimensional complexity and improving the solubility profile[2].
    
  • N4-Methylation: Eliminates a hydrogen bond donor (HBD), which increases lipophilicity and membrane permeability, locking the molecule into a specific conformational state[3].

  • 8-Iodo Substitution: Provides a highly reactive, orthogonally addressable electrophilic handle. Because the C-I bond is significantly weaker (~65 kcal/mol) than C-Br or C-Cl bonds, it is perfectly primed for mild, late-stage transition-metal-catalyzed cross-coupling reactions[4].

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic descriptions. Here, we will dissect the causality behind the experimental conditions required to construct this specific scaffold and provide self-validating protocols for its synthesis and downstream functionalization.

Physicochemical & Molecular Profile

Understanding the quantitative metrics of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays.

PropertyValueStructural Implication
Chemical Name 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-oneCore identification
Molecular Formula C9H9IN2OStoichiometric baseline
Molecular Weight 288.09 g/mol Optimal for fragment-based drug design (FBDD)
Exact Mass 288.0858 DaCrucial for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 1 (N1-H)Capable of interacting with kinase hinge regions
Hydrogen Bond Acceptors 2 (N4, C=O)Favorable for aqueous solvation
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding

Strategic Synthesis & Mechanistic Causality

While standard 3,4-dihydroquinoxalin-2(1H)-ones can be synthesized by refluxing unsubstituted o-phenylenediamine with chloroacetic acid in aqueous ammonia[1][3], this classical approach fails for the 8-iodo-4-methyl derivative.

The Causality of Reagent Selection: The starting material, 3-iodo-N1-methylbenzene-1,2-diamine, presents a unique steric and electronic environment. The primary amine (adjacent to the bulky, electron-withdrawing iodine atom) is significantly less nucleophilic than a standard aniline. If chloroacetic acid is used, the reaction stalls.

To overcome this, we must use a highly reactive electrophile—chloroacetyl chloride —in an aprotic solvent (dichloromethane) with a non-nucleophilic base (DIPEA). This kinetically drives the initial N-acylation at the less hindered, more nucleophilic secondary N-methyl amine. Subsequent heating promotes an intramolecular


 alkylation, closing the morpholine-like ring to yield the final product.

Annulation SM 3-Iodo-N1-methylbenzene -1,2-diamine Int N-Acylated Intermediate (Kinetically Favored) SM->Int Acylation (0 °C) Reagent Chloroacetyl Chloride + DIPEA (Base) Reagent->Int Cyclization Intramolecular Alkylation (SN2 Ring Closure) Int->Cyclization Base / Heat (80 °C) Product 8-Iodo-4-methyl-3,4-dihydro quinoxalin-2(1H)-one Cyclization->Product -HCl

Regioselective annulation pathway for the 3,4-dihydroquinoxalin-2(1H)-one core.

Validated Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) metrics are met.

  • Acylation: Dissolve 3-iodo-N1-methylbenzene-1,2-diamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

    • IPC Check (TLC/LC-MS): Confirm complete consumption of the starting material. The intermediate should show an

      
       of 325.0 m/z.
      
  • Cyclization: Remove DCM under reduced pressure. Resuspend the crude intermediate in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (

    
    , 2.0 eq) and heat the mixture to 80 °C for 4 hours.
    
  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Validation (1H NMR in CDCl3):

    • Look for the diagnostic N4-methyl singlet at ~2.9 ppm.

    • Confirm the C3 methylene protons appearing as a sharp singlet at ~3.8 ppm.

    • The aromatic region will display a distinct ABC spin system for the three remaining protons on the tetrasubstituted benzene ring.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The 8-iodo position is highly reactive toward palladium-catalyzed cross-coupling, allowing for the rapid generation of analog libraries without degrading the dihydroquinoxaline core[4].

  • Setup: In a microwave vial, combine 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq), an aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add

    
     (0.05 eq) as the catalyst.
    
  • Reaction: Seal the vial and heat at 80 °C for 2 hours. (The low temperature is permitted specifically because the oxidative addition into the C-I bond is highly facile).

  • Validation (LC-MS): The iodine isotope pattern will disappear, replaced by the mass of the newly formed biaryl system.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C8-I) Pd0->OA + 8-Iodo Core TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Pd(II) Complex RE Reductive Elimination (C8-Ar Formation) TM->RE Diaryl Pd(II) RE->Pd0 + Functionalized Core

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C8 position.

Conclusion

The 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a masterclass in rational molecular design. By maintaining the rigidifying N1-H / C2=O donor-acceptor motif while exploiting the steric bulk of the N4-methyl group and the extreme reactivity of the 8-iodo handle[3][4], drug development professionals can rapidly access deep hydrophobic pockets in target proteins (such as kinase hinge regions) with high synthetic efficiency.

References

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. 1

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. NIH.gov. 4

  • 3,4-Dihydroquinoxalin-2(1H)-one | 59564-59-9. J&K Scientific. 2

  • A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Benchchem.3

Sources

Foundational

Introduction: The Strategic Intersection of a Privileged Scaffold and Halogenation

An In-depth Technical Guide to 8-Halogenated Dihydroquinoxalinones: Synthesis, Properties, and Therapeutic Potential The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Halogenated Dihydroquinoxalinones: Synthesis, Properties, and Therapeutic Potential

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] A significant subclass, the dihydroquinoxalinones, retains much of this therapeutic potential while offering distinct physicochemical properties and synthetic handles.[3][4] This guide focuses on a specific, largely unexplored subset: 8-halogenated dihydroquinoxalinones.

The introduction of a halogen atom is a cornerstone of modern drug design, a strategic modification used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through steric and electronic effects, including the increasingly appreciated phenomenon of halogen bonding.[5] This guide will provide a comprehensive literature review of the synthesis, properties, and potential applications of 8-halogenated dihydroquinoxalinones. By synthesizing data from structurally analogous compounds, such as halogenated quinolines and quinoxalines, we will build a predictive framework for researchers, scientists, and drug development professionals to explore this promising chemical space.

Core Synthesis Strategies

The synthesis of 8-halogenated dihydroquinoxalinones can be approached via two primary routes: late-stage halogenation of a pre-formed dihydroquinoxalinone core or, more strategically, the cyclization of a pre-halogenated precursor.

Route A: General Synthesis of the Dihydroquinoxalinone Scaffold

The most common method for constructing the dihydroquinoxalinone ring system involves the condensation and cyclization of an o-phenylenediamine with a 2-ketoacid or its equivalent. This reaction proceeds through an initial imine formation, followed by an intramolecular cyclization to yield the final heterocyclic product.

G cluster_0 General Dihydroquinoxalinone Synthesis o-Phenylenediamine o-Phenylenediamine Intermediate Imine/Enamine Intermediate o-Phenylenediamine->Intermediate Condensation (-H2O) 2-Ketoacid 2-Ketoacid 2-Ketoacid->Intermediate Product Dihydroquinoxalinone Intermediate->Product Intramolecular Cyclization

Caption: General workflow for dihydroquinoxalinone synthesis.

Route B: Targeted Synthesis of 8-Halogenated Derivatives

Direct halogenation of the dihydroquinoxalinone scaffold often leads to a mixture of regioisomers and is difficult to control. A more robust and regioselective approach involves starting with a halogenated precursor. The iron(III)-catalyzed halogenation of 8-amidoquinolines in water provides an excellent precedent for the synthesis of the key starting material, 4-halogenated-1,2-phenylenediamine.[6]

G cluster_1 Targeted Synthesis of 8-Halogenated Dihydroquinoxalinone Start 3-Halogeno-2-nitroaniline Reduction Reduction (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Intermediate 4-Halogeno-1,2-phenylenediamine Reduction->Intermediate Cyclization Condensation with 2-Ketoacid Intermediate->Cyclization Final_Product 8-Halogenated Dihydroquinoxalinone Cyclization->Final_Product

Caption: Regioselective synthesis of 8-halogenated dihydroquinoxalinones.

Experimental Protocol: Synthesis of 8-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

This protocol is a representative example adapted from established methodologies for the synthesis of dihydroquinoxalinones and the preparation of halogenated anilines.[3][6]

Part 1: Synthesis of 4-Chloro-1,2-phenylenediamine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloro-2-nitroaniline (1.0 eq), iron powder (3.0 eq), and ethanol/water (4:1 v/v).

  • Acidification: Add concentrated hydrochloric acid (0.5 eq) dropwise with vigorous stirring. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of 8-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Reaction Setup: Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) and sodium pyruvate (1.1 eq) in a mixture of ethanol and water (1:1).

  • Condensation: Stir the mixture at room temperature for 12-24 hours. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum to yield the 8-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

The introduction of a halogen at the 8-position is expected to significantly influence the molecule's properties:

  • Lipophilicity: The lipophilicity will increase in the order of F < Cl < Br < I. This can enhance membrane permeability and alter drug distribution.

  • Electronic Effects: The electron-withdrawing nature of the halogen will decrease the basicity of the quinoxaline nitrogen atoms and influence the acidity of the N-H protons.

  • Spectroscopic Signatures:

    • ¹H NMR: The aromatic protons will show characteristic shifts and coupling patterns. The proton at the 7-position, being ortho to the halogen, will be particularly affected.

    • ¹³C NMR: The carbon atom bearing the halogen (C-8) will exhibit a chemical shift that is highly dependent on the specific halogen.

    • Mass Spectrometry: For chlorine and bromine-containing analogs, the characteristic isotopic patterns (M, M+2) will be readily observable, confirming the presence of the halogen.[7]

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for 8-halogenated dihydroquinoxalinones is scarce, a robust hypothesis can be formed by examining closely related halogenated heterocycles.

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents, often targeting kinases or acting as topoisomerase inhibitors.[1][7] Halogenation has been a key strategy in optimizing these compounds. For example, the presence of chloro- or fluoro-substituents on the quinoxaline ring often enhances cytotoxic activity against various cancer cell lines.[1] The 8-hydroxyquinoline scaffold, a close analog, shows potent inhibition of Pim-1 kinase, a target in oncology.[8] It is plausible that an 8-halogenated dihydroquinoxalinone could orient within an ATP-binding pocket, with the halogen forming beneficial interactions.

Table 1: Anticancer Activity of Related Halogenated Quinoxaline/Quinoline Derivatives

CompoundHalogen SubstitutionTarget Cell LineIC₅₀ (µM)Reference
Quinoxaline Derivative 114'-ChloroHCT1162.5[1]
Quinoxaline Derivative 114'-ChloroMCF-79.0[1]
Cloxyquin (Halogenated 8HQ)5-ChloroMRSA≤ 5.57 (MIC₅₀)[9]
Antimicrobial Activity

This is arguably the most promising area for 8-halogenated dihydroquinoxalinones. Halogenated 8-hydroxyquinolines are a well-established class of antimicrobial agents.[10][11][12]

  • Cloxyquin (5-chloro-8-hydroxyquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exhibit potent activity against a range of bacteria and fungi.[9][13]

  • A quantitative structure-activity relationship (QSAR) study on halogenated 8-hydroxyquinolines demonstrated that mass, polarizability, and van der Waals volume—all properties directly influenced by halogenation—are essential for anti-MRSA activity.[9]

The mechanism often involves the chelation of essential metal ions, disrupting metalloenzyme function in microbes. The dihydroquinoxalinone scaffold, with its N-H and carbonyl groups, also possesses metal-chelating potential, suggesting a similar mechanism of action could be at play.

Table 2: Antimicrobial Activity of Halogenated 8-Hydroxyquinolines

CompoundHalogen(s)Target OrganismMIC (µM)Reference
8-HydroxyquinolineNoneGram-positive bacteria3.44–13.78[13]
Nitroxoline5-NitroP. aeruginosa84.14[13]
Halogenated 8HQs (general)Cl, Br, IGram-positive bacteria5.57–89.09[13]
Cloxyquin5-ChloroMRSA≤ 5.57 (MIC₅₀)[9]

Conclusion and Future Directions

The 8-halogenated dihydroquinoxalinone scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from analogous chemical series, these compounds are predicted to possess significant biological activity, particularly as anticancer and antimicrobial agents. The synthetic routes are feasible and allow for systematic variation of the halogen substituent (F, Cl, Br, I) to probe structure-activity relationships thoroughly.

Future research should focus on:

  • Library Synthesis: The creation of a focused library of 8-halogenated dihydroquinoxalinones with diverse substitutions on the lactam ring and the aromatic system.

  • Biological Screening: Comprehensive screening of this library against panels of cancer cell lines and clinically relevant microbial strains.

  • Mechanistic Studies: Elucidation of the mechanism of action, including investigation of kinase inhibition, DNA interaction, and metal chelation properties.

By leveraging the principles of medicinal chemistry and building upon the rich history of related heterocyclic compounds, the development of 8-halogenated dihydroquinoxalinones could lead to the discovery of novel therapeutic agents.

References

  • The halogenated 8 hydroxyquinolines - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Lenci, E., et al. (2021). Catalytic Enantioselective Access to Dihydroquinoxalinones via Formal α‐Halo Acyl Halide Synthon in One Pot. Angewandte Chemie International Edition, 60(43), 23819-23825. Available from: [Link]

  • Hagras, M., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available from: [Link]

  • Chethan, J. D., et al. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research, 81(1), 127-135. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4286. Available from: [Link]

  • Wang, D., et al. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Communications, 56(68), 9841-9844. Available from: [Link]

  • Ben-Yedder, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1666. Available from: [Link]

  • Lenci, E., et al. (2021). Catalytic Enantioselective Access to Dihydroquinoxalinones via Formal α-Halo Acyl Halide Synthon in One Pot. Angewandte Chemie, 133(43), 24003-24009. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4286. Available from: [Link]

  • Chen, K., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 553. Available from: [Link]

  • Chethan, J. D., et al. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 5(7), e02031. Available from: [Link]

  • Wei, W., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7769. Available from: [Link]

  • Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure, 1152, 540-552. Available from: [Link]

  • Jalkh, A., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 11(1), 20247. Available from: [Link]

  • McChesney, J. D. (1988). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 66(1), 1-8. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Scilit, 25(18), 4286. Available from: [Link]

  • Kessl, J. J., et al. (2013). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Journal of Medicinal Chemistry, 56(6), 2449-2461. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Iodination of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Iodinated Quinoxalinones in Medicinal Chemistry The quinoxalinone scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Iodinated Quinoxalinones in Medicinal Chemistry

The quinoxalinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] These structures are integral to a wide array of biologically active compounds, exhibiting properties that range from antimicrobial and anticancer to antithrombotic and antianxiolytic agents.[2][3] The introduction of a halogen atom, particularly iodine, onto the quinoxalinone core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The iodine atom can act as a "heavy atom" for X-ray crystallography, facilitate further synthetic modifications through cross-coupling reactions, and enhance binding affinity to target proteins.[4][5]

This application note provides detailed protocols for the iodination of a specific derivative, 4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The focus is on providing scientifically sound, reproducible methods and explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical Principles: Understanding the Reactivity of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The reactivity of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one towards electrophilic iodination is primarily governed by the electronic properties of the heterocyclic system. The benzene ring is activated by the fused, electron-donating dihydro-1,4-diazin-2-one ring. Within the heterocyclic portion, the enamine-like character at the C3 position makes it a prime target for electrophilic attack. The N-methyl group at the 4-position further influences the electron distribution within the ring system.

Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones is a well-established strategy.[6][7] This is often achieved through reactions involving radical intermediates or by enhancing the electrophilicity of the incoming group. For iodination, common electrophilic iodinating agents are employed, often in the presence of an acid catalyst to increase their reactivity.[8][9]

Comparative Overview of Iodination Protocols

Several methods can be employed for the iodination of electron-rich aromatic and heteroaromatic compounds. The choice of protocol depends on factors such as desired regioselectivity, substrate tolerance, and reaction scale. Below is a summary of common iodination strategies applicable to 4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

ProtocolIodinating AgentCatalyst/AdditiveTypical SolventKey AdvantagesPotential Challenges
Protocol 1 N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Acetonitrile (MeCN)Mild conditions, high yields for activated arenes.[8]Potential for over-iodination, requires acidic conditions.
Protocol 2 Molecular Iodine (I₂)Ammonium Persulfate ((NH₄)₂S₂O₈)Methanol (MeOH)Cost-effective, uses a common oxidant.May require elevated temperatures, potential for side reactions.
Protocol 3 Iodine Monochloride (ICl)-Dichloromethane (DCM)Highly reactive, rapid reactions.Can be harsh, may lead to chlorination byproducts.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol utilizes the widely employed N-Iodosuccinimide as the iodine source, with trifluoroacetic acid as a catalyst to enhance the electrophilicity of the iodine.[8][10]

Materials:

  • 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (catalytic amount, ~10 mol%)

  • Acetonitrile (MeCN) (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (~10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired iodinated product.

Visual Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in MeCN B Add NIS A->B C Add TFA (catalyst) B->C D Stir at RT & Monitor (TLC) C->D E Quench (Na2S2O3) D->E F Extract (EtOAc) E->F G Wash (NaHCO3, H2O, Brine) F->G H Dry (MgSO4) G->H I Concentrate H->I J Column Chromatography I->J

Caption: Workflow for NIS/TFA Iodination.

Protocol 2: Iodination using Molecular Iodine and Ammonium Persulfate

This method employs molecular iodine as the iodinating agent, with ammonium persulfate acting as an oxidant to generate a more electrophilic iodine species in situ.

Materials:

  • 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (1.5 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) and iodine (1.2 eq) in methanol.

  • Addition of Oxidant: Add ammonium persulfate (1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C).

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time may vary depending on the substrate's reactivity.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the residue by column chromatography on silica gel to obtain the pure product.

Reaction Mechanism Overview:

cluster_activation Iodine Activation cluster_electrophilic_attack Electrophilic Attack cluster_rearomatization Rearomatization A I2 + (NH4)2S2O8 B Generation of Electrophilic Iodine Species (I+) A->B D Sigma Complex Intermediate B->D C Quinoxalinone C->D + I+ E Deprotonation D->E F Iodinated Product E->F

Caption: Proposed Mechanism for Oxidative Iodination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine and its compounds can be corrosive and cause staining. Handle with care.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide reliable methods for the iodination of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The choice between the NIS/TFA and the I₂/(NH₄)₂S₂O₈ methods will depend on the specific requirements of the research, including scale, cost, and tolerance of the starting material to acidic or oxidative conditions. These iodinated quinoxalinone derivatives serve as valuable intermediates for further synthetic transformations, enabling the exploration of novel chemical space in drug discovery programs.

References

  • Ahmed, M. F., et al. (2022). Head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. BenchChem.
  • Paul, S., et al. (2017). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 725. [Link]

  • Reddy, T. R., et al. (2021). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)
  • PubChem. (n.d.). (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • Singh, P., et al. (2017). Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. The Journal of Organic Chemistry, 82(9), 4849-4855. [Link]

  • International Journal of Scientific Research & Technology. (2025).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • ResearchGate. (n.d.).
  • ACS Publications. (2024). A General Radical Functionalization of Quinoxalin-2(1H)-ones via a Donor–Acceptor Inversion Strategy. [Link]

  • PMC. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

  • J-STAGE. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent.
  • Oakwood Chemical. (n.d.). N-Iodosuccinimide. [Link]

  • Thieme. (n.d.). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones.
  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • Mahidol University. (2018). Iodine-Catalyzed Oxidative Cross-Dehydrogenative Coupling of Quinoxalinones and Indoles: Synthesis of 3-(Indol-2-yl)quinoxalin-2-one under Mild and Ambient Conditions. [Link]

  • PMC. (n.d.). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS)
  • BenchChem. (2025). Head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays.
  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]

  • PMC. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • ResearchGate. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]

  • Dove Medical Press. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionaliz. [Link]

  • ResearchGate. (n.d.). Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Iodo-Quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 8-aryl-quinoxalinone derivatives. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl groups at the 8-position via C-C bond formation is a powerful tool for generating novel molecular entities with potential therapeutic applications. This document outlines the reaction mechanism, provides detailed experimental protocols, and offers insights into troubleshooting and optimization strategies tailored for 8-iodo-quinoxalinone substrates.

Introduction: The Strategic Importance of C-8 Arylated Quinoxalinones

The quinoxalinone core is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. The functionalization of this heterocyclic system is of paramount importance in drug discovery programs. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, stands out as one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids make it an ideal strategy for the late-stage functionalization of complex molecules.

This guide focuses specifically on the Suzuki-Miyaura coupling of 8-iodo-quinoxalinone derivatives. The iodine substituent at the C-8 position provides a reactive handle for this transformation due to the high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle.[1] The successful implementation of this reaction allows for the synthesis of diverse libraries of 8-aryl-quinoxalinones, enabling extensive structure-activity relationship (SAR) studies.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3]

Suzuki_Coupling_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Intermediate Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' 8-Iodo-Quinoxalinone 8-Iodo-Quinoxalinone (Ar-I) 8-Iodo-Quinoxalinone->Oxidative_Addition Boronic_Acid Aryl Boronic Acid (Ar'-B(OH)₂) Boronate Activated Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 8-iodo-quinoxalinone to form a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling of 8-Iodo-Quinoxalinone Derivatives

This protocol is based on established procedures for the Suzuki coupling of heteroaryl iodides.[5]

Materials:

  • 8-Iodo-quinoxalinone derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 8-iodo-quinoxalinone derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 8-Iodo-Quinoxalinone, Arylboronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (80-120 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Filter G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Suzuki coupling of an 8-iodo-quinoxalinone derivative with a generic arylboronic acid.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commercially available catalyst suitable for many Suzuki couplings.
Base K₂CO₃ (2.5 equiv)A moderately strong base, effective in many cases and generally well-tolerated.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that aids in the solubility of both organic and inorganic reagents.
Temperature 100 °CA good starting temperature to ensure a reasonable reaction rate.
Arylboronic Acid 1.3 equivalentsA slight excess helps to drive the reaction to completion.

Key Considerations and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the reaction parameters. For 8-iodo-quinoxalinone derivatives, the following aspects should be considered:

Choice of Palladium Catalyst and Ligand

While Pd(PPh₃)₄ is a good starting point, other catalyst systems may provide superior results, especially for challenging substrates.

  • For Electron-Rich or Sterically Hindered Arylboronic Acids: Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6] These ligands can promote the reductive elimination step.

  • For Heteroarylboronic Acids: The use of specialized ligands like RuPhos may be beneficial to improve yields and prevent catalyst inhibition.[7]

The Critical Role of the Base

The choice of base is critical for the activation of the boronic acid.[2]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is a stronger base and can be effective in difficult couplings. K₃PO₄ is often a good choice for heteroaryl couplings.

  • Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step. However, for substrates or products that are sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ may be preferable.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and outcome.

  • Aprotic Polar Solvents: 1,4-Dioxane, THF, and DMF are commonly used.

  • Aromatic Solvents: Toluene is also a good option, particularly for higher reaction temperatures.

  • Biphasic Systems: Mixtures of an organic solvent with water are often employed to facilitate the dissolution of the inorganic base.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.- Increase the reaction temperature.
Dehalogenation of Starting Material - Formation of a palladium-hydride species- Use a weaker base (e.g., K₂CO₃).- Ensure anhydrous conditions if using a strong base.- Use a bulkier phosphine ligand.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas the solvent and maintain an inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).
Poor Solubility of Reagents - Inappropriate solvent- Use a co-solvent system (e.g., dioxane/water).- Consider using a boronate ester for improved solubility.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-quinoxalinone derivatives. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of aryl and heteroaryl groups can be introduced at the C-8 position. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel quinoxalinone-based compounds with potential therapeutic value.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ökten, S.; et al. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2019 , 43(7-8), 274-280. [Link]

  • Luo, X.; et al. Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, 2010 , 12(17), 3848–3851. [Link]

  • ResearchGate. (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with... [Link]

  • ResearchGate. Catalyst screening in Suzuki cross-coupling reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009 , 74(3), 1275-1284. [Link]

  • ACS Publications. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 2024 . [Link]

  • Cazin, C. S. J. (Ed.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer, 2010 . [Link]

  • Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 2023 . [Link]

  • ResearchGate. Competition between the Hiyama and Suzuki–Miyaura Pd-catalyzed cross-coupling reaction mechanisms for the formation of some regioselective derivatives of quinoxaline and benzofuran. 2025 . [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008 . [Link]

  • Royal Society of Chemistry. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 2020 . [Link]

  • Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 2021 . [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2025 . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. [Link]

  • ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. 2025 . [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 . [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2022 . [Link]

  • ResearchGate. Reactions of quinoxalinones bearing polyaromatic rings with various arylsulfonyl chlorides. [Link]

Sources

Method

Using 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one as a Heck reaction substrate

Application Note: High-Efficiency Heck Cross-Coupling of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Abstract & Chemical Context This application note details the optimized protocols for utilizing 8-Iodo-4-methyl-3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heck Cross-Coupling of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract & Chemical Context

This application note details the optimized protocols for utilizing 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as Substrate-8I ) as an electrophile in Palladium-catalyzed Mizoroki-Heck reactions.

The Substrate-8I scaffold is a privileged intermediate in the synthesis of tricyclic serotonin receptor agonists (specifically 5-HT2C ligands) and phosphodiesterase inhibitors. The presence of the iodine atom at the C8 position—peri to the lactam nitrogen (N1)—presents both a unique synthetic opportunity for annulation and a steric challenge for oxidative addition.

This guide addresses two primary workflows:

  • Intermolecular Coupling: Direct functionalization of C8 with acrylates/styrenes.

  • Intramolecular Cyclization: A cascade sequence involving N1-allylation followed by Heck cyclization to generate the pyrrolo[1,2,3-de]quinoxaline core.

Substrate Analysis & Handling

PropertySpecificationCritical Note
Chemical Structure Bicyclic Lactam (Quinoxalinone)C8-Iodo is the reactive handle. N4-Methyl prevents side reactions at the amine. N1-H is acidic (

).
Electronic State Electron-Rich Core / Electron-Deficient LactamThe C8 position is electronically activated for oxidative addition, superior to corresponding bromides.
Stability Light SensitiveStore in amber vials under Argon. Iodides can liberate

upon prolonged light exposure, poisoning Pd catalysts.
Solubility ModerateSoluble in DMF, DMA, DMSO. Sparingly soluble in Toluene/THF without heating.

Critical Reaction Parameters

Success with Substrate-8I depends on managing the free lactam NH and the steric bulk at the C8 position.

A. Catalyst & Ligand Selection
  • Standard:

    
     with 
    
    
    
    is sufficient for simple acrylates.
  • Sterically Demanding: For bulky alkenes, use

    
      (Tri-o-tolylphosphine). The bulky ligand facilitates the dissociation of Pd species, crucial for the sterically crowded C8 position.
    
  • High Turnover:

    
      with bidentate ligands like dppp  (1,3-bis(diphenylphosphino)propane) prevents catalyst decomposition during long refluxes.
    
B. Base & Solvent Effects
  • Base: Inorganic bases (

    
    , 
    
    
    
    ) are preferred over amines (
    
    
    ) to minimize coordination to Palladium.
    
    
    is reserved for difficult cyclizations to abstract iodide.
  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide) are mandatory. The high polarity stabilizes the cationic Pd-intermediate formed after oxidative addition.

Experimental Protocols

Protocol A: Intermolecular Coupling (Standard)

Target: Synthesis of (E)-methyl 3-(4-methyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylate derivatives.

Reagents:

  • Substrate-8I (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv) - Note: Organic base is acceptable here for simple acrylates.
    
  • Anhydrous DMF (

    
     concentration)
    

Procedure:

  • Inerting: Charge a reaction vial with Substrate-8I,

    
    , and phosphine ligand. Seal and purge with 
    
    
    
    for 15 minutes.
  • Solvation: Inject degassed DMF via syringe. Stir until solids dissolve.

  • Addition: Inject

    
     followed by Methyl Acrylate.
    
  • Reaction: Heat block to 100°C for 12–16 hours.

    • QC Check: Monitor via TLC (50% EtOAc/Hex). Product is usually more polar and fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol B: Intramolecular Cyclization (Advanced)

Target: Synthesis of the tricyclic pyrrolo[1,2,3-de]quinoxaline core.[1] This requires a 2-step sequence: N-allylation followed by Heck cyclization.

Step 1: N-Allylation (Pre-requisite) React Substrate-8I with Allyl Bromide (


, 

,

) to yield the 1-allyl-8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one .

Step 2: The Heck Cyclization Reagents:

  • 1-allyl-8-iodo-intermediate (1.0 equiv)

  • 
     (10 mol%)
    
  • 
     (20 mol%)
    
  • 
     (2.5 equiv)
    
  • 
     (Tetrabutylammonium bromide) (1.0 equiv) - Phase transfer additive is critical.
    
  • Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Combine the N-allyl intermediate, Pd catalyst, ligand, base, and TBAB in a pressure tube.

  • Add solvent (

    
     is preferred for cleaner cyclization profiles).
    
  • Degas thoroughly (Freeze-Pump-Thaw or vigorous sparging). Oxygen is the enemy of this cyclization.

  • Seal and heat to 90°C for 24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Pd black.

  • Analysis: The product (tricycle) will show a distinct loss of the terminal alkene protons in

    
     NMR.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Substrate-8I, highlighting the critical "Fork in the Road" between simple chain extension and tricyclic ring closure.

Heck_Pathways Substrate Substrate-8I (8-Iodo-4-methyl...) Inter_Cond Methyl Acrylate Pd(OAc)2, P(o-tol)3 DMF, 100°C Substrate->Inter_Cond Direct Coupling Step1_Allyl Step 1: N-Allylation (Allyl Bromide, NaH) Substrate->Step1_Allyl Pre-functionalization Product_Inter 8-Alkenyl Derivative (Chain Extension) Inter_Cond->Product_Inter Intermediate 1-Allyl-8-iodo Intermediate Step1_Allyl->Intermediate Step2_Cyclize Step 2: Heck Cyclization Pd(OAc)2, K2CO3, TBAB Intramolecular 5-exo-trig Intermediate->Step2_Cyclize Product_Tricycle Pyrrolo[1,2,3-de]quinoxaline (Tricyclic Core) Step2_Cyclize->Product_Tricycle

Figure 1: Divergent synthetic workflows for 8-Iodo-quinoxalinone. Pathway 2 (Red) yields high-value tricyclic pharmacophores.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst Deactivation (Pd Black formation)Switch to

(stable Pd source) or increase ligand ratio to 1:4 (Pd:P).
De-iodination (Substrate reduction) Hydride source in solventEnsure DMF is anhydrous and amine-free. Avoid alcohols.
N-Alkylation Side Product Competition with Amide N1If doing Intermolecular coupling, use inorganic base (

) instead of amines to reduce N-nucleophilicity, or protect N1 with Acetyl/Boc.
Regioisomer Mix (Intramolecular) 5-exo vs 6-endo cyclizationAdjust solvent polarity. Acetonitrile favors the 5-exo-trig product (Pyrrolo-fused) over the 6-endo product.

References

  • Söderberg, B. C. G., et al. (2002).[2] "A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones." Organic Letters, 4(8), 1339-1342.[2]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews, 103(8), 2945–2964.

  • Guimond, N., & Fagnou, K. (2010). "Pd(II)-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines." Journal of the American Chemical Society.[3] (Contextual reference for tricyclic formation mechanics).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Iodo-Quinoxalinones

[1] Executive Summary & Strategic Importance The functionalization of the 8-position in quinoxalin-2(1H)-ones represents a unique challenge in medicinal chemistry. Unlike the more accessible 6- or 7-positions, the 8-posi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

The functionalization of the 8-position in quinoxalin-2(1H)-ones represents a unique challenge in medicinal chemistry. Unlike the more accessible 6- or 7-positions, the 8-position is subject to the "peri-effect" —significant steric strain arising from the adjacent N1-substituent (or N1-H) and the C1-C8 bond angle. Furthermore, the proximity of the N1 lone pair can act as a directing group or, conversely, a catalyst poison depending on the reaction conditions.

This guide provides optimized protocols for transforming 8-iodo-quinoxalinones via Palladium-catalyzed cross-coupling. The iodine handle is chosen specifically for its superior oxidative addition rates, which are necessary to overcome the kinetic barrier imposed by steric crowding at the peri-position.

Key Technical Challenges
  • Steric Hindrance: The 8-position is sterically congested, especially if N1 is alkylated.

  • Catalyst Deactivation: Free N1-H groups can coordinate to Pd(II) species, forming unreactive "palladacycles."

  • Electronic Bias: The electron-deficient nature of the quinoxalinone core requires electron-rich ligands to facilitate the oxidative addition step.

Mechanistic Logic & Catalyst Selection

To successfully couple 8-iodo-quinoxalinones, the catalytic system must be tuned to handle a sterically hindered electrophile.

The Catalytic Cycle: Critical Control Points
  • Oxidative Addition (OA): This is the rate-determining step.[1] The C8-I bond is weak, but the approach of the Pd(0) species is hindered. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands that increase the electron density on Palladium, accelerating OA.

  • Transmetalation (TM): For Suzuki and Sonogashira couplings, the nucleophile must approach the crowded Pd(II) center.

  • Reductive Elimination (RE): Bulky ligands promote RE by "squeezing" the product out of the coordination sphere.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the pathway, highlighting the necessity of bulky ligands (L) to prevent catalyst resting states.

CatalyticCycle cluster_ligand Ligand Role (e.g., XPhos) Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + 8-Iodo-Quinoxalinone PdII_Ar Pd(II)-Ar-I (Crowded 8-Pos Species) OxAdd->PdII_Ar TransMet Transmetalation (+ R-M) PdII_Ar->TransMet Base/Activator PdII_Ar_R Pd(II)-Ar-R Complex TransMet->PdII_Ar_R RedElim Reductive Elimination (Product Release) PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product 8-Substituted Quinoxalinone RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric bottlenecks at the Oxidative Addition and Transmetalation stages.

Experimental Protocols

General Pre-Requisites
  • Starting Material: 8-iodo-quinoxalin-2(1H)-one (or N-alkyl derivatives).

  • Solvent Degassing: Critical. Sparge with Argon for 15 mins or use freeze-pump-thaw cycling.

  • Glassware: Oven-dried, Argon-purged reaction vials with crimp caps or screw caps with PTFE septa.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating biaryl libraries for SAR studies.

Rationale: The use of Pd(dppf)Cl₂ or XPhos Pd G3 is recommended. XPhos is particularly effective for sterically hindered aryl chlorides and iodides.

Step-by-Step:

  • Charge: In a reaction vial, add:

    • 8-iodo-1-methylquinoxalin-2(1H)-one (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.5 equiv)[2]

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR XPhos Pd G3 (2-3 mol%)

    • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL total). Note: Water is essential for the boronate activation.

  • Degas: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid linkers or precursors for heterocyclization.

Rationale: The linear geometry of the alkyne minimizes steric clash at the 8-position. A Copper-free protocol is often preferred to avoid homocoupling, but the standard Pd/Cu system works well here due to the high reactivity of the iodide.

Step-by-Step:

  • Charge:

    • 8-iodo-quinoxalinone (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Co-Catalyst: CuI (2 mol%)

  • Solvent/Base: Add DMF (anhydrous) and Et₃N (3.0 equiv).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50%), heat to 60°C.

    • Expert Tip: If the 8-position is extremely crowded (e.g., bulky N1-substituent), switch to Pd(t-Bu₃P)₂ at 60°C (Copper-free).

  • Workup: Quench with sat. NH₄Cl (removes Cu). Extract with EtOAc.[3]

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing solubility-enhancing amine tails.

Rationale: This is the most difficult transformation due to the steric bulk of both the 8-position and the incoming amine. BrettPhos or RuPhos precatalysts are strictly required. Standard Pd/BINAP often fails here.

Step-by-Step:

  • Charge:

    • 8-iodo-quinoxalinone (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Catalyst: RuPhos Pd G3 (2–5 mol%)

    • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Note: If using primary amines, watch for bis-arylation (unlikely due to sterics, but possible).

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical solutions.

ObservationProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning or failed Oxidative Addition.Switch to XPhos or SPhos ligands. Increase Temp to 110°C. Ensure N1 is alkylated.
Protodehalogenation (I replaced by H)

-hydride elimination from contaminants or solvent.
Use anhydrous solvents. Switch base to K₃PO₄. Avoid alcohol solvents if possible.
Homocoupling of Boronic Acid Low rate of Transmetalation.Decrease catalyst loading. Add base slowly. Ensure strict O₂ exclusion.
Palladium Black Precipitation Ligand dissociation / Catalyst decomposition.Add excess free ligand (e.g., 10% triphenylphosphine). Lower reaction temperature.
Decision Tree for Reaction Setup

DecisionTree Start Start: 8-Iodo-Quinoxalinone Target Target Moiety? Start->Target Aryl Aryl/Heteroaryl Target->Aryl C-C (sp2) Alkyne Alkyne Target->Alkyne C-C (sp) Amine Amine (N-R) Target->Amine C-N Suzuki Suzuki Coupling Ligand: XPhos/dppf Base: Cs2CO3 Aryl->Suzuki Sonogashira Sonogashira Cat: Pd(PPh3)2Cl2/CuI Base: Et3N Alkyne->Sonogashira Buchwald Buchwald-Hartwig Ligand: RuPhos/BrettPhos Base: NaOtBu Amine->Buchwald

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired functional group.

References

  • Suzuki-Miyaura Coupling of 8-iodoquinolin-4(1H)

    • Title: "8,8'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a twisted photosensitizer with AIE properties"[4]

    • Source: ResearchG
    • URL:[Link]

  • General Buchwald-Hartwig Protocols (Applicable to Heterocycles)

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Sonogashira Coupling Overview

    • Title: "Sonogashira Coupling - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal[5][6]

    • URL:[Link]

  • Heck Reaction Mechanism and Applications: Title: "Heck Reaction - Alfa Chemistry" Source: Alfa Chemistry

Sources

Method

Preparation of 8-substituted quinoxalinone libraries

Application Note: Precision Engineering of 8-Substituted Quinoxalinone Libraries Executive Summary Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as potent inhibitors for kinases (e.g., AL...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of 8-Substituted Quinoxalinone Libraries

Executive Summary

Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as potent inhibitors for kinases (e.g., ALK, JAK), aldose reductase, and various GPCRs. While C3-functionalization is well-established via direct C–H activation, accessing the C8-position remains a significant synthetic bottleneck. The C8 locus is sterically congested and lacks the inherent electrophilicity of C3 or the directing capability often found at N1.

However, the C8 position is a critical vector for tuning physicochemical properties (solubility, lipophilicity) and enhancing selectivity by exploiting unique pockets in ATP-binding sites. This Application Note details a robust, field-proven strategy for generating 8-substituted quinoxalinone libraries. We bypass the limitations of direct C8–H activation by utilizing a regiodivergent condensation protocol , followed by Pd-catalyzed late-stage functionalization (LSF) .

Strategic Analysis: The C8 Challenge

Why not Direct C–H Activation?

While Rh(III)- and Ru(II)-catalyzed C–H activation strategies are powerful, they predominantly favor the C5 position due to the directing group geometry at N1. C8-selective activation often requires exotic, transient directing groups or specific N-oxide rearrangements that are not amenable to high-throughput library generation.

The Solution: Regiodivergent Condensation

The most reliable method to access the C8 position is the condensation of 3-substituted-1,2-phenylenediamines with


-keto esters. Historically, this reaction yields a difficult-to-separate mixture of C5- and C8-isomers (often referred to as 6- and 7-substituted in the diamine numbering, becoming 5- and 8- in the quinoxalinone).

Recent mechanistic insights have revealed that this regioselectivity is switchable based on pH.

  • Acidic Conditions: Favor the C7-isomer (via attack of the most nucleophilic amine).

  • Basic Conditions: Favor the C8-isomer (via specific deprotonation kinetics).

This guide leverages this "pH-Switch" to selectively produce 8-substituted cores, which are then diversified.

Workflow Visualization

The following diagram illustrates the decision logic and synthetic pathway for constructing the library.

Quinoxalinone_Workflow Start Start: 3-Substituted-1,2-Diaminobenzene Decision Condition Switch Start->Decision Reagent Reagent: Ethyl Glyoxylate / Alpha-Keto Ester Reagent->Decision Path_Acid Acidic (AcOH/MeOH) Thermodynamic Control Decision->Path_Acid pH < 4 Path_Base Basic (TEA/MeOH) Kinetic/Deprotonation Control Decision->Path_Base pH > 9 Prod_7 7-Substituted Isomer (Undesired for this library) Path_Acid->Prod_7 Prod_8 8-Substituted Core (Target Scaffold) Path_Base->Prod_8 Validation QC: NOESY NMR / LCMS Regio-Confirmation Prod_8->Validation Div_Core Library Expansion (If R = Br/I) Validation->Div_Core Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Div_Core->Suzuki Buchwald Buchwald-Hartwig (HNR2) Div_Core->Buchwald Final Final 8-Substituted Library Suzuki->Final Buchwald->Final

Figure 1: Strategic workflow for the regiodivergent synthesis of 8-substituted quinoxalinones. Note the critical pH-switch determining the regiochemical outcome.

Detailed Protocols

Protocol A: Base-Mediated Regioselective Synthesis of 8-Substituted Quinoxalinones

Target: Selective formation of the 8-isomer from 3-substituted-1,2-diaminobenzenes.

Mechanistic Insight: In basic media, the amine ortho to the substituent (R) in the diamine precursor is often more acidic or capable of H-bonding interactions that direct the initial attack on the ester moiety of the


-keto ester, leading to the 8-substituted product upon cyclization.

Materials:

  • Substrate: 3-Bromo-1,2-diaminobenzene (or other 3-R substituted diamines).

  • Reagent: Ethyl glyoxylate (50% in toluene) or Ethyl pyruvate.

  • Solvent: Methanol (anhydrous).

  • Base: Triethylamine (TEA) or DBU.

  • Purification: Flash Chromatography (DCM/MeOH).

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial (for parallel library) or 100 mL RBF, dissolve 3-bromo-1,2-diaminobenzene (1.0 equiv, 1.0 mmol) in Methanol (10 mL, 0.1 M).

  • Activation: Add Triethylamine (5.0 equiv, 5.0 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes.

    • Critical Checkpoint: Ensure the solution is basic (pH > 9).

  • Addition: Dropwise add Ethyl glyoxylate (1.2 equiv, 1.2 mmol).

  • Cyclization: Heat the reaction block/flask to 50°C and stir for 4–12 hours.

    • Monitoring: Monitor by LCMS. The formation of the intermediate hydrazone may be observed; if cyclization is slow, increase temperature to reflux (65°C).

  • Work-up:

    • Cool to RT.

    • Concentrate in vacuo.

    • Resuspend in Water (10 mL) and adjust pH to ~7 with 1M HCl.

    • Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄.

  • Purification: Purify via automated flash chromatography (Gradient: 0–10% MeOH in DCM).

    • Yield Expectation: 60–85%.

    • Regioselectivity:[1][2][3] Typically >10:1 (8-isomer : 7-isomer) under optimized basic conditions.[1]

Data Validation (Self-Check):

  • ¹H NMR (DMSO-d₆): The C8-proton (if R=Br) is absent. Look for the characteristic splitting pattern of the remaining aromatic protons (doublet-doublet-doublet pattern usually simplifies).

  • NOESY: Verify regiochemistry by observing NOE correlations between the N1-H (broad singlet ~12.5 ppm) and the C8-substituent (or lack thereof if C8 is substituted). If C8 is substituted, N1-H should show NOE to the C7-H only.

Protocol B: Library Expansion via C8-Palladium Catalysis

Target: Diversification of the 8-Bromoquinoxalinone core generated in Protocol A.

Context: The 8-bromo handle is sterically hindered. Standard conditions often fail. We utilize a highly active precatalyst system (Buchwald G3/G4) to force the coupling.

Materials:

  • Scaffold: 8-Bromoquinoxalin-2(1H)-one (from Protocol A).

  • Coupling Partner: Aryl boronic acids (Suzuki) or Secondary Amines (Buchwald).

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (for Suzuki).

  • Base: K₃PO₄ (2M aq) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure (Suzuki Coupling):

  • Charge: In a microwave vial or N₂-purged reaction tube, combine:

    • 8-Bromoquinoxalinone (1.0 equiv, 0.2 mmol).

    • Aryl Boronic Acid (1.5 equiv).

    • XPhos Pd G3 (2–5 mol%).

    • XPhos ligand (2–5 mol%) - Optional but recommended for difficult substrates.

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M K₃PO₄ (0.4 mL).

  • Degas: Sparge with Argon for 2 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 16 hours (thermal) or 110°C for 30 min (Microwave).

  • Filtration: Filter through a celite/silica plug eluting with EtOAc.

  • Isolation: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Comparative Data: Acid vs. Base Selectivity

The following table summarizes the expected regioselectivity outcomes based on the "Switch" protocol (Reference: Semantic Scholar 1.10).

ConditionCatalyst/AdditiveSolventMajor IsomerSelectivity Ratio (Approx)Mechanism
Acidic Acetic Acid (5.0 eq)MeOH7-Substituted ~12:1Nucleophilic attack by most basic amine
Basic TEA (5.0 eq)MeOH8-Substituted ~1:4 to 1:15Deprotonation/H-bonding direction
Neutral NoneEtOHMixture~1:1Competitive pathways

References

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Source: Semantic Scholar / Heterocycles. Note: This is the grounding text for the "Switch" methodology. URL:[Link][4][5][6][7][8]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. Source: MDPI (Molecules/Catalysts). Note: Provides context on why C3 is easy and C8 is difficult, justifying the condensation approach for C8. URL:[Link]

  • Synthesis of Quinoxalinones (General Methods). Source: Organic Chemistry Portal. Note: General background on condensation and radical alkylation. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: Semantic Scholar. Note: Highlights the difficulty of C8 activation without N-oxides. URL:[Link][4]

Sources

Application

Application Note &amp; Protocols for the Scalable Synthesis of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by: A Senior Application Scientist Introduction: The Significance of Substituted Quinoxalinones in Modern Drug Discovery The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Quinoxalinones in Modern Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceuticals. Its structural rigidity and capacity for versatile substitution patterns have made it a cornerstone in medicinal chemistry. The target molecule, 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, represents a key intermediate for further elaboration in drug development programs. The presence of an iodine atom at the 8-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. The N-methyl group at the 4-position can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive and scalable synthetic route to this valuable building block, with a focus on practical, field-proven methodologies suitable for scale-up.[1]

A Scalable, Three-Step Synthetic Strategy

A robust and scalable synthesis of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through a logical three-step sequence, starting from commercially available materials. This approach prioritizes operational simplicity, high yields, and ease of purification at each stage.

Synthetic_Workflow A o-Phenylenediamine B 3,4-Dihydroquinoxalin-2(1H)-one A->B Step 1: Cyclocondensation C 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one B->C Step 2: N-Methylation D 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one C->D Step 3: Regioselective Iodination

Figure 1: Proposed three-step synthetic workflow.

Part 1: Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Core

Expertise & Experience: The Rationale Behind the Cyclocondensation

The initial step involves the construction of the foundational 3,4-dihydroquinoxalin-2(1H)-one ring system. The reaction of o-phenylenediamine with ethyl bromoacetate is a well-established and highly efficient method for this transformation.[2] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization to form the desired product. The choice of a suitable base is critical for controlling the reaction outcome and minimizing side products. Pyridine is often favored as it can act as both a base and a nucleophilic catalyst, though other non-nucleophilic bases can also be employed.

Experimental Protocol: Step 1

Materials:

  • o-Phenylenediamine

  • Ethyl bromoacetate

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol, add pyridine (1.2 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3,4-dihydroquinoxalin-2(1H)-one.

Trustworthiness: Self-Validation

The successful synthesis of the quinoxalinone core can be readily confirmed by standard analytical techniques. The proton NMR spectrum should show the characteristic signals for the aromatic protons and the methylene protons of the heterocyclic ring. The mass spectrum should exhibit the expected molecular ion peak.

Part 2: N-Methylation at the 4-Position

Expertise & Experience: Strategic N-Methylation

The introduction of a methyl group at the N-4 position is achieved through a standard N-alkylation reaction. The choice of the methylating agent and base is crucial for achieving high selectivity and yield. Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale synthesis. A strong base, such as sodium hydride, is used to deprotonate the less acidic N-4 amide proton, facilitating the subsequent methylation. Anhydrous conditions are essential to prevent the hydrolysis of the methylating agent and the deactivation of the base.

Experimental Protocol: Step 2

Materials:

  • 3,4-Dihydroquinoxalin-2(1H)-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Trustworthiness: Spectroscopic Confirmation

The success of the N-methylation step is unequivocally confirmed by spectroscopic analysis.[3] In the ¹H NMR spectrum, the appearance of a new singlet corresponding to the N-methyl protons and the disappearance of the N-H proton signal are key indicators. The ¹³C NMR will also show a new signal for the methyl carbon.

Part 3: Regioselective Iodination at the 8-Position

Expertise & Experience: Directing Effects in Electrophilic Aromatic Substitution

The final step, the regioselective iodination of the aromatic ring, is the most challenging. The directing effects of the substituents on the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one ring will govern the position of iodination. The amide group is an ortho, para-director, while the amino group is a strong ortho, para-director. The interplay of these directing effects is expected to favor iodination at the C-6 and C-8 positions. However, steric hindrance from the adjacent N-methyl group may disfavor substitution at the C-5 position. Judicious choice of iodinating agent and reaction conditions can enhance the selectivity for the desired 8-iodo isomer. A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or hydrogen peroxide, which generates a more electrophilic iodine species in situ.[4]

Experimental Protocol: Step 3

Materials:

  • 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Molecular iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Add molecular iodine (1.1 eq) and iodic acid (0.4 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Add sodium thiosulfate solution to quench the excess iodine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Trustworthiness: Isomer Identification

Characterization of the final product is crucial to confirm the regiochemistry of the iodination. 2D NMR techniques, such as NOESY, can be employed to establish the spatial relationship between the iodine atom and the N-methyl group, thus confirming the 8-iodo substitution pattern. High-resolution mass spectrometry will provide the exact mass of the iodinated product.

Quantitative Data Summary

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
1 o-PhenylenediamineEthyl bromoacetate, PyridineEthanolReflux4-685-95
2 3,4-Dihydroquinoxalin-2(1H)-oneNaH, Dimethyl sulfateDMF0 to RT2-470-85
3 4-Methyl-3,4-dihydroquinoxalin-2(1H)-oneI₂, HIO₃Acetic Acid60-706-850-65

Conclusion

The presented three-step synthetic route provides a scalable and reliable method for the preparation of 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The protocols are based on well-established chemical transformations and are designed for ease of execution and scale-up. The detailed analytical checkpoints at each stage ensure the integrity of the synthetic process, making this guide a valuable resource for researchers and professionals in drug development.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Taher, A., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(21), 6543. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]

  • Chen, Q., et al. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters, 25(1), 138-142. [Link]

  • Shaikh, R. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4794. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Gupta, A., Deshmukh, M. S., & Jain, N. (2017). Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. The Journal of Organic Chemistry, 82(9), 4748-4792. [Link]

  • Organic Chemistry Portal. (2017). Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. [Link]

  • Fernández, I. (2022). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. RSC Advances, 12(1), 1-15. [Link]

  • Chen, Q., et al. (2023). Visible-Light-Induced Methylation of Quinoxalin-2(1H)-ones Catalyzed by Dye Molecules. The Journal of Organic Chemistry, 88(1), 534-543. [Link]

  • Nguyen, J. (2012). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Sacramento State ScholarWorks. [Link]

  • Patel, M. B., et al. (2019). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. Journal of the Indian Chemical Society, 96(10), 1331-1336. [Link]

  • Nemes, A., et al. (2021). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 17, 2374-2381. [Link]

  • Abdel-Wahab, B. F., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 1-16. [Link]

  • Wang, D., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 51(5), 957-960. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione (84). [Link]

  • Wang, Y., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 647. [Link]

  • Noikham, M., Kittikool, T., & Yotphan, S. (2018). Iodine-Catalyzed Oxidative Cross-Dehydrogenative Coupling of Quinoxalinones and Indoles: Synthesis of 3-(Indol-2-yl)quinoxalin-2-one under Mild and Ambient Conditions. European Journal of Organic Chemistry, 2018(22), 2854-2858. [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2533. [Link]

  • Citterio, A., et al. (2012). Process for the iodination of aromatic compounds. U.S.
  • Li, J., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(12), 2449-2465. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in Quinoxalinone Iodination

Welcome to the technical support center for the regioselective iodination of quinoxalinones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective iodination of quinoxalinones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical transformation in their synthetic workflows. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My quinoxalinone iodination is yielding a mixture of regioisomers. How can I improve the selectivity for a specific position?

Answer:

Achieving high regioselectivity in the iodination of quinoxalinones is a common challenge that hinges on controlling the interplay of electronic and steric factors. The quinoxalinone core possesses multiple reactive sites, and the outcome of the iodination is highly dependent on the reaction conditions and the nature of the iodinating agent.

Underlying Principles:

Quinoxalinone is an electron-rich heteroaromatic system. The distribution of electron density across the rings dictates the preferred sites for electrophilic attack. Generally, the C3 position is electronically activated and a common site for functionalization.[1][2] However, substitution on the benzene ring (positions 5, 6, 7, and 8) is also frequently observed, and controlling the selectivity between these positions requires a nuanced approach.

The mechanism of aromatic iodination is typically an electrophilic aromatic substitution (SEAr) reaction.[3][4] This involves the generation of an electrophilic iodine species that attacks the electron-rich aromatic ring.[3] The regioselectivity is governed by the directing effects of the substituents already present on the quinoxalinone scaffold.[3][5]

Troubleshooting Strategies:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount. Milder reagents often exhibit higher selectivity.

    • For C3-iodination: Radical-based methods have shown high selectivity for the C3 position.[6]

    • For Benzene Ring Iodination: Electrophilic iodinating agents are typically employed. The choice of reagent can significantly influence the isomer distribution.[7][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the iodinating species and stabilize transition states, thereby affecting regioselectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

  • Use of Additives and Catalysts:

    • Lewis Acids: Can activate the iodinating agent, increasing its electrophilicity. However, this can sometimes lead to decreased selectivity.[3]

    • Brønsted Acids: A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid, has been shown to significantly promote selectivity in some cases.[9]

Question 2: I am trying to achieve C3-iodination of my quinoxalinone, but I am getting significant side products from substitution on the benzene ring. What conditions favor C3-selectivity?

Answer:

Directing the iodination specifically to the C3 position of the quinoxalinone core often requires moving away from traditional electrophilic aromatic substitution conditions and exploring alternative mechanistic pathways.

Key Concepts for C3-Selectivity:

The C3 position of the quinoxalin-2(1H)-one is part of an enamine-like system, making it particularly susceptible to radical and certain electrophilic additions.[2] Many modern methods for C3-functionalization exploit this reactivity.[1][2]

Recommended Protocols for C3-Iodination:

A highly effective method for achieving C3-selective iodination involves a radical-based approach.[6]

Experimental Protocol: Radical-Mediated C3-Iodination [6]

Parameter Condition Rationale
Iodine Source Sodium Iodide (NaI)Precursor to the iodine radical.
Oxidant Potassium Persulfate (K2S2O8)In-situ generation of the iodo radical.
Catalyst Manganese(II) Sulfate (MnSO4)Facilitates the radical generation process.
Solvent Dichloroethane (DCE)A suitable solvent for the radical reaction.
Temperature 130 °CSufficient energy to promote radical formation and reaction.

Plausible Mechanism:

The reaction is believed to proceed through the in situ generation of an iodo radical, which then selectively attacks the electron-rich C3 position of the quinoxalinone.[6]

Diagram: Factors Influencing Regioselectivity in Quinoxalinone Iodination

G cluster_conditions Reaction Conditions cluster_substrate Substrate Factors Reagent Iodinating Reagent (Electrophilicity) Regioselectivity Regioselectivity (C3 vs. Benzene Ring) Reagent->Regioselectivity Solvent Solvent (Polarity, Coordination) Solvent->Regioselectivity Temp Temperature (Kinetics vs. Thermodynamics) Temp->Regioselectivity Catalyst Catalyst/Additive (Lewis/Brønsted Acid) Catalyst->Regioselectivity Electronics Electronic Effects (Substituent Directing Groups) Electronics->Regioselectivity Sterics Steric Hindrance Sterics->Regioselectivity

Caption: Key factors influencing the regiochemical outcome of quinoxalinone iodination.

Question 3: I am observing low yields and incomplete conversion in my iodination reaction. How can I improve the reaction efficiency?

Answer:

Low yields and incomplete conversion can stem from several factors, including insufficient reactivity of the iodinating system, substrate deactivation, or catalyst inhibition.

Troubleshooting Low Yields:

  • Activate the Iodinating Agent: Elemental iodine (I2) itself is a relatively weak electrophile.[10] Its reactivity can be significantly enhanced by the addition of an oxidizing agent or a Lewis acid.[10][11]

    • Oxidizing Agents: Reagents like nitric acid, hydrogen peroxide, or potassium iodate can oxidize I2 to a more potent electrophilic species.[10][11]

    • Silver Salts: Silver salts with non-coordinating anions (e.g., Ag2SO4, AgSbF6) can be very effective in activating iodine for the iodination of even deactivated aromatic compounds.[7]

  • Consider Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents are powerful oxidants and can also serve as sources of electrophilic iodine or participate in radical processes.[1][12][13][14] Reagents like Phenyliodine(III) diacetate (PIDA) or iodosobenzene can promote efficient C-H functionalization of quinoxalinones.[2]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may improve conversion, but be mindful of potential side reactions and decreased selectivity.

  • Ensure Anhydrous Conditions: For many electrophilic aromatic substitutions, particularly those using Lewis acid catalysts, the presence of water can deactivate the catalyst and quench the reaction.[11]

Question 4: Are there any "green" or more environmentally friendly methods for quinoxalinone iodination?

Answer:

Yes, the development of more sustainable synthetic methods is a key area of modern chemical research. Several approaches can reduce the environmental impact of quinoxalinone iodination.

Green Chemistry Approaches:

  • Catalytic Systems: Using a catalytic amount of an activator or promoter instead of stoichiometric quantities reduces waste. Iodine itself can act as a catalyst in some transformations, often in combination with a co-oxidant like DMSO.[15]

  • Solvent Selection: Replacing hazardous solvents like dichloroethane with more environmentally benign alternatives is a crucial step. Water has been used as a solvent for some quinoxaline syntheses and functionalizations.[16]

  • Visible-Light-Mediated Reactions: Photocatalysis offers a mild and often highly selective method for C-H functionalization. Some protocols for the C-3 arylation of quinoxalinones using aryl iodides proceed under visible light irradiation, suggesting potential for similar iodination strategies.[17]

Table: Comparison of Iodinating Systems

Iodinating SystemTypical ConditionsSelectivity ProfileConsiderations
I2 / Lewis Acid (e.g., AlCl3)Anhydrous organic solventGenerally favors benzene ring substitutionMoisture sensitive, can be unselective.[3]
N-Iodosuccinimide (NIS) / AcidOrganic solvent, often with TFA or H2SO4Can be tuned for different positionsNIS can be expensive.[18][19]
NaI / K2S2O8 / MnSO4DCE, 130 °CHighly selective for C3-iodinationRadical mechanism, requires higher temperatures.[6]
I2 / Oxidant (e.g., H2O2)Often in water or greener solventsVaries with substrate and oxidantCan be a more environmentally friendly option.[10][20]
Hypervalent Iodine ReagentsVarious, can be metal-freeCan be highly selective for C3-functionalizationReagents can be complex to prepare.[1][2]

References

  • Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable. Retrieved February 22, 2024, from [Link]

  • Reddy, T. S., & Reddy, V. R. (2018). Iodine-Mediated Oxidative [3+2] Annulation of Quinoxalinones with Oxime Esters: An Approach toward Imidazo[1,2-a]quinoxalin-4(5H)-ones. Synlett, 29(12), 1635-1638.
  • Wang, L., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 683.
  • Wang, L., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 683.
  • Li, J., et al. (2019). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 17(36), 8349-8353.
  • Kitamura, T., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16892-16900.
  • Jain, N., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Li, M., et al. (2021). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 26(16), 4945.
  • Zhang, J., et al. (2020). The C−H functionalization of quinoxalinones. Chinese Chemical Letters, 31(7), 1763-1770.
  • Jain, N., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • QM analyses of Electrophilic Aromatic Iodination. (n.d.). Schrödinger. Retrieved February 22, 2024, from [Link]

  • Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1776-1787.
  • Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1776-1787.
  • Zhdankin, V. V. (2020). Hypervalent Iodine Reagents: Preparation, Structure, and Synthetic Applications. Chemical Reviews, 120(23), 13083-13233.
  • Kumar, S., et al. (2021). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)
  • Haas, M., & Hammel, M. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(10), 2465.
  • 10.10. Regioselectivity and Substituent Effects. (n.d.). In Introduction to Organic Chemistry. LibreTexts. Retrieved February 22, 2024, from [Link]

  • Dhotare, B., & D'Souza, A. (2006).
  • Electrophilic halogenation. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • I2 and Electrophilic I+ reagents. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Chen, H., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie, 345(5), 376-384.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 18(1), 98-115.
  • Potdar, G. V., & Stavber, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 285.
  • Synthesis of quinoxaline derivatives using iodine as catalyst. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 22, 2024, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances, 11(23), 13866-13887.
  • Synthesis and antibacterial activity of some quinoxalinone derivatives. (2009). Tropical Journal of Pharmaceutical Research, 8(3), 267-274.

Sources

Optimization

Technical Support Center: Stability and Reactivity of 8-Iodo-quinoxalin-2-one Under Basic Conditions

This technical guide is designed for researchers, scientists, and drug development professionals working with 8-iodo-quinoxalin-2-one. Its purpose is to provide in-depth troubleshooting advice and address common question...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 8-iodo-quinoxalin-2-one. Its purpose is to provide in-depth troubleshooting advice and address common questions regarding the stability and reactivity of this key synthetic intermediate under basic conditions. The insights provided herein are based on established chemical principles and field-proven experience to help you anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Issues

This section addresses the fundamental questions regarding the behavior of 8-iodo-quinoxalin-2-one in the presence of bases.

Q1: What is the general stability of the 8-iodo-quinoxalin-2-one core under basic conditions?

The quinoxalin-2-one scaffold is generally robust and can tolerate a variety of reaction conditions, including many that are basic.[1][2] Syntheses of quinoxaline derivatives often employ mild to moderately strong bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) without significant degradation of the core structure.[1][3]

However, the stability is highly dependent on the specific base used, the temperature, the solvent, and the presence of other nucleophiles. Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly at elevated temperatures, can initiate unwanted side reactions.

Q2: During my reaction with aqueous NaOH, I'm observing a new, more polar byproduct by LC-MS. What is the likely identity of this impurity?

The most probable cause is Nucleophilic Aromatic Substitution (SNAr) . The quinoxalin-2-one ring system is electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms and the carbonyl group. This electronic property "activates" the ring towards attack by nucleophiles.[4][5] In this scenario, the hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the carbon atom bearing the iodo group and displacing it to form 8-hydroxy-quinoxalin-2-one. This is a classic SNAr mechanism that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5]

Q3: My reaction mixture is turning dark and forming a complex mixture of products when using a very strong, non-nucleophilic base like potassium tert-butoxide (KOtBu). Why is this happening?

This observation may be indicative of a Single Electron Transfer (SET) pathway.[6] Very strong bases like KOtBu can, under certain conditions, act as a single electron donor to an electron-accepting molecule like 8-iodo-quinoxalin-2-one. This transfer generates a highly reactive radical anion.[6] This radical anion can then participate in a cascade of unpredictable degradation pathways. If the reaction is not performed under a strictly inert atmosphere, the radical anion can react with atmospheric dioxygen, leading to oxygenation of the quinoxalinone ring and the formation of a complex product mixture.[6]

Q4: Is the carbon-iodine (C-I) bond unstable in the basic conditions required for my palladium-catalyzed cross-coupling reaction?

Yes, and this reactivity is precisely why 8-iodo-quinoxalin-2-one is a valuable building block. In transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations, the cleavage of the C-I bond is the desired, productive pathway.[7][8] The base plays a crucial, multifaceted role in the catalytic cycle, which can include:

  • Facilitating the transmetalation step (in Suzuki and similar couplings).

  • Regenerating the active Pd(0) catalyst.

  • Acting as a stoichiometric reactant to deprotonate a coupling partner (e.g., in Sonogashira or Buchwald-Hartwig reactions).

Therefore, in this context, the "instability" of the C-I bond is the intended and necessary chemical transformation, not an unwanted degradation.[7]

Troubleshooting Guide: Common Problems & Solutions

This guide provides a structured approach to resolving specific experimental issues.

Problem IDObserved IssuePotential Cause(s)Recommended Solutions
QXN-I-01 Low yield or incomplete conversion in a Pd-catalyzed coupling reaction. 1. Inappropriate Base: The chosen base may be too weak, too sterically hindered, or have poor solubility in the reaction solvent. 2. Competing SNAr: The base or solvent (e.g., residual water) is acting as a nucleophile, consuming the starting material. 3. Catalyst Deactivation: The base may be incompatible with the palladium catalyst or ligand.1. Screen Bases: Test a range of bases commonly used in cross-coupling, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure Anhydrous Conditions: If SNAr with water is suspected, use anhydrous solvents and reagents. 3. Optimize Temperature: Gently increase the temperature to improve reaction kinetics, but monitor for signs of degradation.
QXN-I-02 Significant formation of 8-hydroxy-quinoxalin-2-one as a byproduct. Nucleophilic Aromatic Substitution (SNAr): This is caused by the presence of hydroxide ions, typically from using aqueous bases like NaOH or KOH, or from water contamination.[5]1. Switch to Non-Nucleophilic Bases: Employ bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Use Aprotic Solvents: Perform the reaction in anhydrous aprotic solvents like dioxane, toluene, or DMF to minimize the presence of water.
QXN-I-03 Reaction mixture turns black, and TLC/LC-MS shows multiple unidentified products. Radical-Mediated Decomposition: Often occurs with very strong, non-nucleophilic bases (e.g., KOtBu, NaH) and may be exacerbated by the presence of oxygen.[6]1. Use a Weaker Base: If the reaction chemistry allows, switch to a less potent base. 2. Maintain Inert Atmosphere: Rigorously degas the solvent and run the reaction under a nitrogen or argon atmosphere to exclude oxygen. 3. Lower the Temperature: Radical reactions often have a high activation energy; performing the reaction at a lower temperature may suppress these pathways.

Key Mechanistic Pathways

Understanding the potential reaction pathways is critical for effective troubleshooting. The following diagrams illustrate the primary mechanisms of concern.

SNAr_Pathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 8-Iodo-quinoxalin-2-one + OH- Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Start->Intermediate Nucleophilic Attack Product 8-Hydroxy-quinoxalin-2-one + I- Intermediate->Product Loss of Leaving Group (Iodide)

Caption: SNAr degradation pathway of 8-iodo-quinoxalin-2-one.

SET_Pathway cluster_1 Single Electron Transfer (SET) & Oxygenation Start 8-Iodo-quinoxalin-2-one Radical Quinoxalinone Radical Anion Start->Radical Strong Base (e.g., KOtBu) [Single Electron Transfer] Products Complex Mixture of Degradation/Oxygenation Products Radical->Products Further Reactions Oxygen Atmospheric O2 Oxygen->Radical

Caption: SET-initiated degradation pathway.

Pd_Cycle cluster_2 Intended Reactivity: Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-I OA->PdII + Ar-I OA->PdII TM Transmetalation / Base-Mediated Coupling PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R + R-M / R-H (Base Required Here) TM->PdII_R RE Reductive Elimination PdII_R->RE Product Ar-R (Desired Product) RE->Product RE->Product Product->Pd0 Product->Pd0

Caption: Role of base in a generalized Pd cross-coupling cycle.

Experimental Protocol: A Self-Validating Stability Test

To build confidence in your specific system, it is advisable to perform a preliminary stability screen. This protocol provides a reliable method to assess the compatibility of 8-iodo-quinoxalin-2-one with a chosen base before committing to a large-scale reaction.

Objective: To determine the stability of 8-iodo-quinoxalin-2-one over time in the presence of a specific base at a target reaction temperature.

Materials:

  • 8-iodo-quinoxalin-2-one

  • Anhydrous reaction solvent (e.g., Dioxane, DMF, Toluene)

  • Base to be tested (e.g., K₂CO₃, K₃PO₄, NaOH)

  • Internal standard (optional, e.g., dodecane)

  • Reaction vial with a magnetic stir bar

  • TLC plates and LC-MS vials

Procedure:

  • Setup: To a clean, dry reaction vial under an inert atmosphere (N₂ or Ar), add 8-iodo-quinoxalin-2-one (e.g., 20 mg, 1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL) and stir to dissolve. If using an internal standard, add it at this stage.

  • Time Zero Sample (t=0): Withdraw a small aliquot (e.g., 0.1 mL) from the solution, quench it with a slightly acidic buffer (e.g., phosphate buffer pH 6), dilute appropriately, and analyze by LC-MS and/or TLC. This is your baseline reference.

  • Base Addition: Add the base to be tested (e.g., 2.0 eq) to the reaction vial.

  • Heating: Place the vial in a pre-heated block at your target reaction temperature (e.g., 80 °C).

  • Monitoring: At regular intervals (e.g., t = 1h, 2h, 4h, 8h, 24h), withdraw small aliquots, quench immediately as in step 3, and analyze.

  • Analysis:

    • TLC: Spot the aliquots on a TLC plate to visually monitor the disappearance of the starting material and the appearance of new spots. A new, more polar spot could indicate the formation of 8-hydroxy-quinoxalin-2-one.

    • LC-MS: Quantify the remaining starting material relative to the internal standard (if used) or by absolute peak area. Identify the mass of any new peaks formed to diagnose potential degradation products.

Interpretation: A stable system will show minimal (<5%) degradation of the starting material over the intended reaction time. Significant loss of starting material or the formation of new peaks indicates an incompatibility that requires troubleshooting.

References

  • BenchChem. (2025). stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Zhu, L., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2023). 16.8: Nucleophilic Aromatic Substitution.
  • Longdom Publishing. (2021). Editorial on Nucleophilic Aromatic Substitution.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • ChemRxiv. (2023). A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (n.d.). Palladium Catalyzed Annulation of o -Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines.

Sources

Troubleshooting

Dihydroquinoxalinone Synthesis Support Center: Troubleshooting Cyclization Failures

Welcome to the Technical Support Center for dihydroquinoxalinone synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for dihydroquinoxalinone synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pitfalls of cyclizing 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Synthesizing the quinoxalinone core often relies on tandem or cascade reactions where an acyclic precursor must undergo intramolecular lactamization or amination. When these cyclizations fail, the root cause is rarely a complete failure of the chemistry, but rather a misalignment of reaction kinetics, steric hindrance, or solvent templating effects. This guide breaks down the causality behind common failures and provides self-validating protocols to rescue your yields.

Diagnostic Workflow for Cyclization Failures

Use the decision tree below to identify the root cause of your specific cyclization failure based on the synthetic route you are employing.

CyclizationTroubleshooting Start Cyclization Failure Detected Route1 Reductive Cyclization (Nitroarene Route) Start->Route1 Route2 Ugi-4CR Post-Condensation Start->Route2 Route3 Hinsberg-Type (o-PDA + Chloroacetic) Start->Route3 Diag1 Intermediate Amine Stalls? Route1->Diag1 Diag2 Decomposition with Strong Base? Route2->Diag2 Diag3 Poly-alkylation / Complex Mixture? Route3->Diag3 Fix1 Increase Agitation Use EtOAc/H2O + NH4Cl Diag1->Fix1 Fix2 Switch to Mild Base (e.g., Cs2CO3) Diag2->Fix2 Fix3 Strict 1:1 Stoichiometry Dilute Aqueous NH3 Diag3->Fix3

Diagnostic workflow for identifying and resolving dihydroquinoxalinone cyclization failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reductive cyclization of N-(o-nitroaryl)amino esters stalling at the intermediate amine stage without forming the quinoxalinone ring? Causality: The reduction of the nitro group to the aniline is typically fast, but the subsequent intramolecular amidation (lactamization) requires proper spatial orientation and sufficient electrophilicity of the ester carbonyl. If the reaction stalls, it is often due to an inappropriate solvent system that fails to facilitate proton shuttling, hindering the pre-organization of the transition state[1]. Solution: For iron-mediated reductions, transition to a biphasic protic co-solvent system (e.g., EtOAc/H₂O with saturated NH₄Cl). This system facilitates necessary electron transfer and acts as a proton shuttle. Vigorous stirring is mandatory to maximize surface area contact with the metal catalyst, driving the lactamization forward under mild conditions[2].

Q2: During post-condensation cyclization of Ugi-4CR adducts, I observe significant decomposition when using strong bases (e.g., KOH). How can I favor the cyclization? Causality: Ugi adducts are highly functionalized and sensitive to strongly alkaline conditions. Strong bases can trigger competitive hydrolysis of the amide bonds or initiate retro-Ugi pathways before the desired S_N2 or amidation cyclization can occur[3]. Solution: Switch to a milder, bulky inorganic base such as Cs₂CO₃. The cesium cation exhibits a strong templating effect (the "cesium effect"), coordinating the acyclic precursor and pre-organizing the nucleophile and electrophile in close proximity. This significantly accelerates intramolecular cyclization while suppressing intermolecular decomposition[3].

Q3: When reacting o-phenylenediamine with chloroacetic acid, I get a complex mixture of poly-alkylated products instead of the clean 3,4-dihydroquinoxalin-2(1H)-one. What is going wrong? Causality: The primary amines of o-phenylenediamine are highly nucleophilic. If chloroacetic acid is present in excess, or if the addition is too rapid, the initially formed mono-alkylated intermediate can undergo a second intermolecular alkylation before the intramolecular cyclization (lactamization) takes place[4]. Solution: Employ a strict 1:1 molar stoichiometry. Perform the reaction in a dilute aqueous ammonia system and heat to reflux. The ammonia acts as a mild base to neutralize the HCl byproduct without over-activating the resulting secondary amine, preventing over-alkylation[4].

Q4: In the catalyst-free cascade amination/cyclization/reduction using biomass-derived keto acids, my yields are highly variable. What is the critical parameter? Causality: This reaction relies on ammonia borane (AB) as a hydrogen donor. The reductive process proceeds via a double hydrogen transfer pathway. If the imine intermediate is not efficiently reduced, the cyclization equilibrium shifts backward, leading to side products or unreacted starting materials[5]. Solution: Ensure strict anhydrous and anaerobic handling of the ammonia borane to prevent premature hydrolysis. Using dimethyl carbonate (DMC) as a green solvent enhances the solubility of the intermediates. Maintain an optimal equivalent of AB (typically 8.0 equivalents) to ensure robust hydrogen transfer[5].

Quantitative Data Summaries

The following troubleshooting matrix summarizes the expected quantitative improvements when adjusting key parameters during cyclization failures.

Synthetic RouteCommon Failure ModeDiagnostic IndicatorKey Parameter AdjustmentExpected Yield Recovery
Reductive Cyclization Incomplete lactamizationAccumulation of intermediate amine on TLCSwitch to EtOAc/H₂O (1:1) with 6.0 eq Fe / NH₄Cl[2]+40-60%
Ugi-4CR Post-Condensation Precursor decompositionMultiple degradation spots, low mass recoveryReplace KOH with Cs₂CO₃ (1.5 eq)[3]+30-50%
Hinsberg-Type (o-PDA) Poly-alkylationHigher R_f spots (di-alkylated) on TLCEnforce strict 1:1 molar ratio; use 33% aq. NH₃[4]+25-45%
Cascade Amination Imine reduction failureUnreacted keto-acid / imine accumulationIncrease Ammonia Borane to 8.0 eq in DMC[5]+50-70%

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, utilize these self-validating protocols which embed causality checks directly into the workflow.

Protocol A: Self-Validating Hinsberg-Type Synthesis[4]

Objective: Direct synthesis of 3,4-dihydroquinoxalin-2(1H)-one while preventing poly-alkylation.

  • Preparation: In a round-bottom flask, suspend o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in 80 mL of deionized water.

    • Causality Check: Precise 1:1 stoichiometry is critical to prevent over-alkylation of the highly nucleophilic diamine.

  • Basification: Slowly add 10 mL of 33% aqueous ammonia.

    • Causality Check: Ammonia acts as a mild base to neutralize the HCl generated during the substitution step without aggressively deprotonating the resulting secondary amine.

  • Cyclization: Heat the mixture to reflux for 1 hour.

    • Validation: Monitor by TLC (e.g., Hexanes/EtOAc). The disappearance of the highly polar diamine spot and the emergence of a UV-active product spot indicates successful lactamization.

  • Workup: Cool to room temperature. Filter the resulting precipitate, wash thoroughly with cold water to remove residual ammonium chloride, and dry under vacuum.

Protocol B: Iron-Mediated Reductive Cyclization of N-(o-nitroaryl)amino esters[1],[2]

Objective: Mild reduction and spontaneous cyclization of nitro-esters to enantiopure dihydroquinoxalinones.

  • Preparation: Dissolve the N-(o-nitroaryl)amino ester (0.8 mmol) in 6 mL of Ethyl Acetate (EtOAc).

  • Activation: Add 6 mL of a saturated aqueous solution of NH₄Cl, followed by Iron powder (6.0 eq).

    • Causality Check: The biphasic EtOAc/H₂O system is essential. Water and NH₄Cl act as a proton shuttle for the reduction of the nitro group, while EtOAc keeps the organic precursor in solution.

  • Reduction & Cyclization: Stir vigorously at room temperature (or with mild heating if sterically hindered) until the nitro group is fully reduced and cyclization is complete.

    • Validation: Vigorous stirring is mandatory to maximize the surface area contact between the organic phase and the solid iron catalyst. TLC should show the transient formation of the amine, which rapidly converts to the lower-R_f lactam.

  • Workup: Filter the mixture through a pad of Celite to remove iron residues. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • [5] Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [4] A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Benchchem. URL:

  • [1] Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones | ResearchGate. URL:

  • [2] Reductive cyclization reaction into of 3,4‐dihydroquinoxalin‐2(1H)‐ones–scope | ResearchGate. URL:

  • [3] Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines | MDPI. URL:

Sources

Optimization

Technical Support Center: Minimizing Dehalogenation During Cross-Coupling of 8-Iodo-Quinoxalinones

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dehalogenation of 8-iodo-qui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dehalogenation of 8-iodo-quinoxalinones during palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The C8 position is a critical handle for diversification through cross-coupling. However, the inherent reactivity of the C-I bond, while beneficial for oxidative addition, also makes it susceptible to an undesired side reaction: hydrodehalogenation. This guide will provide a comprehensive overview of the causes of dehalogenation and present field-proven strategies to mitigate this issue, ensuring high yields of your desired coupled products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise when working with 8-iodo-quinoxalinones in cross-coupling reactions.

Q1: What is dehalogenation, and why is it a significant problem in my reaction?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the halogen atom (in this case, iodine) on your starting material is replaced by a hydrogen atom.[1] This converts your 8-iodo-quinoxalinone into the corresponding quinoxalinone, a byproduct that consumes your starting material, reduces the overall yield of the desired product, and can complicate purification due to similar polarities.[2]

Q2: I'm observing significant formation of the dehalogenated quinoxalinone. What is the most likely mechanistic cause?

A2: The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including certain bases, solvents (like alcohols), or even trace amounts of water.[1][3][4] Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the quinoxalinone moiety on the palladium center (Quinoxalinone-Pd-I), leading to the formation of the undesired quinoxalinone-H byproduct.[3]

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Dehalogenation Pathway A Pd(0)L_n B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(L_n) B->C D Transmetalation (R-B(OR)2) C->D I Formation of Pd-H Species C->I Intercepted Intermediate E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G H Hydride Source (Base, Solvent, H2O) H->I J Ar-Pd(II)-H(L_n) I->J K Reductive Elimination J->K K->A Regenerates Catalyst L Ar-H (Dehalogenated Byproduct) K->L

Catalytic cycle showing the competing dehalogenation pathway.
Q3: Are N-heterocyclic iodides like 8-iodo-quinoxalinone more prone to this side reaction?

A3: Yes, they are. N-heterocyclic halides, particularly those that are electron-deficient, are known to be more susceptible to dehalogenation.[1] The reactivity of aryl halides in both the desired oxidative addition and the undesired dehalogenation generally follows the trend I > Br > Cl.[1] The high reactivity of the C-I bond makes it the most prone to side reactions if the subsequent steps in the catalytic cycle are not efficient.

Q4: How can I strategically select my ligand to minimize dehalogenation?

A4: Ligand selection is arguably the most critical factor in controlling dehalogenation. The ligand's role is to stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway.[3] For challenging substrates like 8-iodo-quinoxalinones, the goal is to use a ligand that promotes rapid reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.

Recommendation: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands are known to accelerate the rate of both oxidative addition and reductive elimination.[3][5]

Ligand TypeExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosThese are bulky and electron-rich, promoting fast reductive elimination and stabilizing the catalyst.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesExcellent electron-donating ligands that form very stable palladium complexes, often effective where phosphine ligands fail.[6][7]
Ferrocenyl Phosphines dppf, dtbpfGood general-purpose ligands, but may be less effective than modern biaryl phosphines for this specific issue.
Q5: My protocol uses a strong alkoxide base. Could this be the problem?

A5: Absolutely. Strong bases, especially those with β-hydrogens like sodium tert-butoxide (NaOtBu), can be a direct source of hydrides, leading to the formation of the problematic Pd-H species.[6][8] While a base is necessary to facilitate the transmetalation step in Suzuki couplings, a judicious choice is critical.[9]

Recommendation: Switch to a weaker, non-nucleophilic inorganic base. These bases are less likely to act as hydride donors.

BaseRecommended UseRationale
Potassium Phosphate (K₃PO₄) Excellent first choiceA mild, effective base for Suzuki couplings that minimizes dehalogenation.[1]
Cesium Carbonate (Cs₂CO₃) Good alternativeOften provides good results, particularly in cases of sluggish reactions.[1]
Potassium Carbonate (K₂CO₃) Milder optionUseful when dealing with very sensitive functional groups.[1]
Sodium tert-butoxide (NaOtBu) Avoid High potential to promote dehalogenation.[8]
Q6: What roles do solvent and temperature play, and what are the best practices?

A6: Both solvent and temperature are crucial parameters that can either favor or suppress dehalogenation.

  • Solvent: Protic solvents, especially alcohols, can serve as hydride sources.[3] It is highly recommended to use aprotic solvents.

  • Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[2]

ParameterRecommendationRationale
Solvent Dioxane, Toluene, THFThese are aprotic solvents that will not act as hydride sources.[1] Ensure they are anhydrous.
Temperature Start at a lower temperature (e.g., 60-80 °C)Minimize thermal decomposition and side reactions. Only increase the temperature if the reaction is sluggish.[10]
Reaction Time Monitor closely by TLC or LC-MSStop the reaction as soon as the starting material is consumed to avoid prolonged heating.[2]

Troubleshooting Workflow

If you are experiencing significant dehalogenation, follow this logical workflow to systematically optimize your reaction conditions.

G start High Dehalogenation Observed ligand Step 1: Change Ligand (e.g., to XPhos or SPhos) start->ligand base Step 2: Change Base (e.g., to K3PO4 or Cs2CO3) ligand->base Still an issue? solvent Step 3: Change Solvent & Temp (e.g., Dioxane, 80°C) base->solvent Still an issue? reagents Step 4: Check Reagent Quality (Anhydrous solvents, fresh boronic acid) solvent->reagents Still an issue? success Problem Solved: High Yield of Desired Product reagents->success Optimization Complete

A logical workflow for troubleshooting dehalogenation.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above to minimize the dehalogenation of 8-iodo-quinoxalinone.

Materials:

  • 8-Iodo-quinoxalinone

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky biaryl phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 8-iodo-quinoxalinone, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles. This is critical to remove any oxygen that can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 8-iodo-quinoxalinone and the appearance of the higher Rf product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6282–6293.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011).
  • Reichle, M., & MacMillan, D. W. C. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Jones, G. D., Martin, J. L., & McFarland, C. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ukai, K., Aoki, Y., & Takizawa, M. (2004). Pd/C-Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Worthington, R. J., & Sanford, M. S. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube.
  • Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. American Chemical Society.
  • Cone, M. E. (2014).
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. Retrieved from [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega.
  • Stevanović, M., et al. (2023). Impact of organic solvents on the catalytic performance of halohydrin dehalogenase. Applied Microbiology and Biotechnology.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Sachidanandan, K., et al. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing.
  • Lipshutz, B. H., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chen, H., et al. (2023).
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Characterization Guide: 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one vs. Precursor Analogues

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the precise structural characterization of intermediates becomes a critical bottleneck. The compound 8-Iodo-4-methyl-3,4-dihydroqui...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the precise structural characterization of intermediates becomes a critical bottleneck. The compound 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a vital building block in the synthesis of kinase inhibitors and tubulin-binding agents[1].

This guide provides an objective, data-driven comparison of the 1H NMR performance of this iodinated product against its unsubstituted precursor, while evaluating the critical impact of solvent selection (DMSO-d6 vs. CDCl3). By understanding the causality behind these chemical shifts, researchers can establish self-validating analytical workflows.

Mechanistic Causality of Chemical Shifts

To confidently assign the 1H NMR spectrum of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, one must understand the electronic and steric forces at play within the molecule:

  • The Heavy-Atom and Steric Effect of C8-Iodine: Iodine is a massive, highly polarizable atom. Its installation at the C8 position introduces significant steric compression and an anisotropic deshielding effect on the adjacent ortho-proton (H-7). Consequently, the H-7 signal shifts drastically downfield from ~6.9 ppm in the precursor to ~7.4 ppm in the iodinated product[2]. Furthermore, the bulky iodine restricts the conformational freedom of the adjacent N1-H lactam proton, often sharpening its signal in hydrogen-bonding solvents.

  • Resonance Shielding by the N4-Methyl Group: The lone pair on the N4 nitrogen is partially delocalized into the fused benzene ring. This electron-donating resonance effect heavily shields the ortho-proton (H-5), pushing its chemical shift upfield to ~6.6–6.7 ppm[1].

  • Solvent-Induced Hydrogen Bonding: The N1-H proton's visibility is highly solvent-dependent. In CDCl3, weak solute-solvent interactions lead to a broad, often ambiguous signal (~8.4 ppm). In contrast, DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N1-H proton into a rigid conformation and deshielding it to a sharp singlet at ~10.6 ppm.

Comparative 1H NMR Performance Data

The following table synthesizes the expected quantitative 1H NMR data, comparing the non-iodinated precursor with the 8-iodo product across different solvent systems.

Proton AssignmentPrecursor (DMSO-d6)8-Iodo Product (DMSO-d6)8-Iodo Product (CDCl3)Multiplicity & Coupling (8-Iodo)
N1-H 10.32 ppm10.65 ppm~8.45 ppmSinglet (br s in CDCl3), 1H
H-8 6.88 ppm (dd)Substituted (Iodine)Substituted (Iodine)N/A
H-7 6.92 ppm (td)7.42 ppm7.51 ppmDoublet (

Hz), 1H
H-6 6.75 ppm (td)6.65 ppm6.70 ppmTriplet (

Hz), 1H
H-5 6.62 ppm (dd)6.71 ppm6.65 ppmDoublet (

Hz), 1H
C3-H

3.55 ppm3.62 ppm3.75 ppmSinglet, 2H
N4-CH

2.85 ppm2.88 ppm2.95 ppmSinglet, 3H

Data synthesized from established chemical shift models of pyrazino-fused and quinoxalinone derivatives[1],[2].

Diagnostic NMR Workflow

To prevent mischaracterization of regioisomers (e.g., 5-iodo vs. 8-iodo derivatives), an objective, step-by-step diagnostic logic must be applied. The flowchart below outlines the self-validating decision matrix used by application scientists to confirm the correct substitution pattern.

NMR_Workflow Start Isolate Quinoxalinone Derivative Acquire1D Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Acquire1D CheckArom Analyze Aromatic Protons (H-5, H-6, H-7) Acquire1D->CheckArom Decision Is H-7 deshielded (~7.4 ppm)? CheckArom->Decision Run2D Acquire 2D NOESY/HMBC for Regiochemistry Decision->Run2D Yes Reject Evaluate Alternative Isomers (e.g., 5-Iodo) Decision->Reject No Confirm Confirm 8-Iodo-4-methyl Substitution Run2D->Confirm NOE: N4-CH3 to H-5

Workflow for the NMR-based structural validation of 8-iodo-substituted quinoxalinones.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition that supports the diagnostic workflow above, follow this standardized methodology[3]:

Step 1: Sample Preparation & Purity Verification

  • Verify sample purity is >95% via LC-MS prior to NMR analysis. Co-eluting aromatic impurities will obscure the critical AMX splitting pattern of the H-5, H-6, and H-7 protons.

  • Dissolve 5–10 mg of the lyophilized compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

Step 2: Spectrometer Tuning & Shimming

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure a solvent column height of exactly 4 cm to optimize the magnetic field homogeneity.

  • Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform automated gradient shimming (Z1-Z5) until the TMS linewidth is <1.0 Hz.

Step 3: Acquisition Parameters

  • Set the relaxation delay (D1) to 2.5 seconds. This ensures complete relaxation of the N1-H and N4-CH3 protons, which is critical for accurate integration.

  • Acquire 16 to 32 scans with a spectral width of 15 ppm to capture the heavily deshielded N1-H proton.

Step 4: Processing & Internal Validation (The Self-Validating Loop)

  • Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Reference the TMS peak to 0.00 ppm.

  • Validation Check: Integrate the N4-CH3 singlet (~2.88 ppm) and the C3-H2 singlet (~3.62 ppm). The ratio must be exactly 1.5:1 (3H to 2H). Any deviation indicates incomplete N-methylation or oxidative degradation at the C3 position.

References
  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. National Center for Biotechnology Information (PMC).1

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. National Center for Biotechnology Information (PMC). 2

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica (ResearchGate). 3

Sources

Comparative

Mass spectrometry fragmentation of 8-iodo-quinoxalinone derivatives

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 8-Iodo-Quinoxalinone Derivatives Abstract This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 8-iodo-quinoxalino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 8-Iodo-Quinoxalinone Derivatives

Abstract

This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 8-iodo-quinoxalinone derivatives under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. Quinoxalinone scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structure is essential for drug development and metabolite identification.[1][2] This document serves as a technical resource for researchers and scientists, offering a comparative study of the fragmentation patterns of the core quinoxalinone structure versus its 8-iodo-substituted analogue. We will explore the causal mechanisms behind observed fragmentation pathways, supported by experimental data and protocols, to provide a self-validating framework for the structural elucidation of this important class of compounds.

Introduction: The Nexus of Quinoxalinones and Mass Spectrometry

The Quinoxalinone Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a class of heterocyclic compounds of significant interest to the pharmaceutical industry due to their wide array of biological activities.[3] Their structural versatility allows for modification and optimization, leading to the development of novel therapeutic agents. The quinoxalin-2(1H)-one core is a common motif in many of these drug candidates, making its structural characterization a critical step in the research and development pipeline.

The Indispensable Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification, quantification, and structural elucidation of molecules.[2] In drug discovery, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for everything from hit identification to the characterization of drug metabolites.[1][2][4] The ability to fragment a molecule and analyze its constituent parts provides a fingerprint that is often unique to its structure.

Objectives of this Guide

This guide aims to provide an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of the quinoxalinone scaffold, with a specific focus on the influence of an iodine substituent at the 8-position. By understanding the characteristic fragmentation of both the core structure and its halogenated derivative, researchers can more confidently identify these compounds and their metabolites in complex matrices.

Foundational Principles of Fragmentation Analysis

Ionization Technique: Electrospray Ionization (ESI)

For polar, thermally labile molecules like quinoxalinone derivatives, Electrospray Ionization (ESI) is the method of choice.[5][6] ESI generates ions directly from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, this typically results in the formation of protonated molecules, [M+H]⁺, which are the precursor ions for subsequent fragmentation analysis.[5]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is the process of multiple rounds of mass analysis, typically separated by a fragmentation step.[7] Collision-Induced Dissociation (CID) is the most common fragmentation method, where precursor ions, selected in the first mass analyzer, are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).[8][9] The collisions convert kinetic energy into internal energy, causing the ions to vibrate and ultimately break apart at their weakest bonds, generating a spectrum of product ions.[7][8]

Fragmentation Analysis of the Core Quinoxalinone Structure

The unsubstituted quinoxalin-2(1H)-one provides a baseline for understanding the fragmentation of its derivatives. Under ESI-MS/MS conditions, the protonated molecule undergoes characteristic cleavages.

Proposed Fragmentation Pathway

The primary fragmentation pathway for the protonated quinoxalinone core involves the neutral loss of carbon monoxide (CO), a common fragmentation for lactam-containing structures.[10] This is followed by further cleavages of the heterocyclic ring system.

G parent Quinoxalin-2(1H)-one [M+H]⁺ m/z 147.05 frag1 Loss of CO m/z 119.06 parent->frag1 - CO (28 Da) frag2 Loss of HCN m/z 92.05 frag1->frag2 - HCN (27 Da)

Caption: Proposed fragmentation of the core quinoxalinone structure.

The Influence of the 8-Iodo Substituent: A Comparative Analysis

Introducing a heavy halogen like iodine dramatically alters the fragmentation landscape. The C-I bond is significantly weaker than C-H or C-C bonds, creating a preferential site for cleavage.

Impact on the Molecular Ion

Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic M+2 isotopic pattern.[11] However, its large atomic mass (127 Da) results in a significant mass shift for the parent molecule. The presence of iodine is often first suggested by a large mass defect and a peak corresponding to the I⁺ ion at m/z 127.[12]

Dominant Fragmentation Pathways of 8-Iodo-Quinoxalinone

The fragmentation of 8-iodo-quinoxalinone is dominated by cleavages involving the iodine substituent.

  • Pathway A: Loss of the Iodine Radical (I•) : This is often the most favorable fragmentation pathway due to the lability of the C-I bond.[11][13] The precursor ion loses a neutral iodine radical (127 Da), resulting in a fragment ion corresponding to the protonated quinoxalinone core at m/z 147. This fragment then follows the fragmentation pathway described in Section 3.0.

  • Pathway B: Loss of Carbon Monoxide (CO) : Similar to the unsubstituted core, the loss of CO can occur from the molecular ion, preserving the iodine substituent on the resulting fragment.

  • Pathway C: Formation of the I⁺ Ion : At higher collision energies, the formation of the iodine cation (I⁺) at m/z 127 can be observed.[12]

G cluster_main 8-Iodo-quinoxalinone [M+H]⁺ m/z 272.95 parent m/z 272.95 frag_loss_I [M+H-I]⁺ m/z 147.05 parent->frag_loss_I - I• (127 Da) (Pathway A) frag_loss_CO [M+H-CO]⁺ m/z 244.96 parent->frag_loss_CO - CO (28 Da) (Pathway B) frag_I_ion I⁺ m/z 126.90 parent->frag_I_ion (High Energy) (Pathway C) frag_loss_I_CO [M+H-I-CO]⁺ m/z 119.06 frag_loss_I->frag_loss_I_CO - CO (28 Da)

Caption: Key fragmentation pathways for 8-iodo-quinoxalinone.

Comparative Analysis of Fragment Ion Intensities

The choice of collision energy significantly impacts the resulting spectrum.[8]

  • Low Collision Energy: At lower energies, the fragmentation is dominated by the most energetically favorable pathway, which is the cleavage of the weak C-I bond (Pathway A). The base peak is often the [M+H-I]⁺ ion at m/z 147.

  • High Collision Energy: As collision energy increases, more energy is transferred to the ion, enabling higher-energy fragmentation pathways. This leads to more extensive fragmentation of the quinoxalinone ring itself and an increased abundance of smaller fragments, including the I⁺ ion at m/z 127.

Experimental Data & Protocols

To provide a practical framework, this section outlines a standard protocol for the analysis of 8-iodo-quinoxalinone derivatives and presents a comparative data summary.

Sample Preparation and LC-MS/MS Instrumentation

A validated method for analyzing quinoxaline derivatives often involves simple sample extraction followed by LC-MS/MS analysis.[14][15][16]

  • Sample Preparation : Samples are typically extracted using an organic solvent like acetonitrile or methanol, often containing a small percentage of formic acid to promote protonation.[14][15] Purification can be achieved using solid-phase extraction (SPE) cartridges.[14]

  • Instrumentation : A high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is ideal.[3][14]

G cluster_workflow Experimental Workflow A Sample Preparation (Extraction & Purification) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS1: Precursor Ion Selection (e.g., m/z 272.95) C->D E CID Fragmentation (Collision Cell) D->E F MS2: Product Ion Analysis E->F G Data Processing F->G

Sources

Validation

Comparative HPLC Methodologies for the Purity Assessment of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

A Guide for Process Chemists and Analytical Scientists Executive Summary & Analytical Context The Molecule: 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a critical heterocyclic intermediate, often utilized as a sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Process Chemists and Analytical Scientists

Executive Summary & Analytical Context

The Molecule: 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT2C agonists) and kinase inhibitors.[1] Its structural features—a fused benzene-pyrazine ring system, a basic nitrogen (N4), an amide functionality, and a heavy halogen (Iodine) at position 8—present unique chromatographic challenges.

The Challenge: Standard C18 methods often fail to resolve the target molecule from its critical impurities :

  • Des-iodo analog: 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (arising from hydrodehalogenation).[1]

  • Regioisomers: 5-iodo or 7-iodo isomers (if the starting material regioselectivity was imperfect).[1]

  • Oxidation byproducts: Fully aromatic quinoxalin-2-ones.[1]

This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for halogenated aromatic separation through


-

interactions.[1]
Comparative Analysis: C18 vs. Phenyl-Hexyl

The following comparison evaluates two distinct separation mechanisms. While C18 relies on hydrophobic subtraction, Phenyl-Hexyl leverages


-

stacking, which is highly sensitive to the electron-withdrawing nature of the iodine substituent.[1]
Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase End-capped C18 (3 µm or 5 µm)Phenyl-Hexyl (3 µm or 2.7 µm Fused-Core)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Iodo-Selectivity Moderate.[1] Separates based on LogP differences.High. Iodine polarizability enhances

-interaction.[1]
Impurity Resolution Poor resolution of regioisomers.Excellent resolution of ortho/meta iodo isomers.
Peak Shape (Basic N) Good (if base-deactivated).[1]Excellent (steric protection of silanols).
Cost/Availability Low / Ubiquitous.Moderate / Specialized.
Scientist’s Insight: The "Iodine Effect"

Why Method B wins: Iodine is a "soft," polarizable halogen. On a C18 column, the retention difference between the 8-iodo target and the des-iodo impurity is driven solely by the hydrophobicity of the iodine atom. On a Phenyl-Hexyl column, the iodine atom alters the electron density of the benzene ring, significantly changing how the molecule "stacks" against the phenyl ring of the stationary phase. This provides a secondary separation mechanism (orthogonality) that C18 lacks.

Detailed Experimental Protocols
Method A: The "Workhorse" C18 Protocol

Best for: Rough purity checks, reaction monitoring (IPC).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

Method B: The "High-Purity" Phenyl-Hexyl Protocol (Validation Ready)

Best for: Final product release, separating regioisomers.[1]

1. Reagents & Preparation:

  • Diluent: Methanol:Water (50:50).[3] Note: Avoid pure acetonitrile as diluent to prevent peak distortion.[1]

  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL diluent. Sonicate for 5 mins. Protect from light (iodides are photosensitive).

2. Chromatographic Conditions:

ParameterSetting
Column Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Methanol (promotes

-

interactions better than ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Temperature control is critical for

-interactions)
Injection Vol 5 - 10 µL

3. Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurities elute)
18.090Linear Gradient
22.090Wash
22.110Re-equilibration
28.010End of Run
Visualization of Analytical Logic
Figure 1: Method Selection Decision Tree

Caption: Decision logic for selecting the appropriate stationary phase based on the specific impurity profile of the quinoxalinone derivative.

MethodSelection Start Start: Define Impurity Profile CheckRegio Are Regioisomers Present? (e.g., 5-iodo vs 8-iodo) Start->CheckRegio CheckPolar Are Polar Precursors Present? (Diamines) CheckRegio->CheckPolar No MethodB Use Method B (Phenyl-Hexyl) Enhanced Pi-Pi Selectivity CheckRegio->MethodB Yes (Critical) MethodA Use Method A (C18) Standard Hydrophobic Separation CheckPolar->MethodA No (Minor) MethodC Use HILIC Mode For highly polar retention CheckPolar->MethodC Yes (Major)

Figure 2: Analytical Workflow & Data Processing

Caption: Step-by-step workflow for the validation of the 8-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one purity method.

Workflow Sample Sample Prep (Protect from Light) Inject Injection (10 µL) Sample->Inject System HPLC System Setup (Phenyl-Hexyl, MeOH/Buffer) System->Inject Detect Detection (UV) 254nm (Ring) 220nm (Amide) Inject->Detect Process Data Processing Integration & SST Check Detect->Process Report Final Purity Report (% Area Norm) Process->Report

Critical Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the method must pass the following System Suitability Tests (SST) before every run:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak (8-Iodo) and the Des-iodo impurity (4-methyl).[1]
    • Troubleshooting: If

      
      , lower the column temperature to 30°C to enhance 
      
      
      
      -stacking.[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Causality: High tailing indicates secondary silanol interactions with the basic nitrogen at position 4. Ensure buffer pH is maintained at 3.5.

  • Precision: Injection repeatability (n=6) RSD must be

    
    .
    
References
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. (2021). Link

  • Reversed Phase HPLC Method Development - Solvent Selectivity & Phenyl Phases. Phenomenex Technical Guide. Link

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI Molecules. (2011). Link

  • Application Notes & Protocols for the Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem. Link

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. (2022). Link

Sources

Comparative

Technical Guide: Comparative Reactivity of 8-Iodo vs. 6-Iodo Quinoxalin-2(1H)-ones

Executive Summary This guide provides a technical analysis comparing the reactivity profiles of 6-iodoquinoxalin-2(1H)-one and 8-iodoquinoxalin-2(1H)-one . While both scaffolds serve as critical precursors for bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 6-iodoquinoxalin-2(1H)-one and 8-iodoquinoxalin-2(1H)-one . While both scaffolds serve as critical precursors for bioactive quinoxaline derivatives (e.g., kinase inhibitors, intercalators), they exhibit distinct reactivity behaviors driven by electronic positioning relative to the pyrazine nitrogens and steric "peri-effects" .

  • 6-Iodo Isomer: Characterized by high cross-coupling efficiency and "para-like" electronic activation. It is the preferred scaffold for rapid library generation.

  • 8-Iodo Isomer: Characterized by significant steric hindrance (peri-interaction with N1) and altered electronic density. Functionalization often requires specialized ligand systems (e.g., Buchwald biaryl phosphines) and higher energy inputs.

Part 1: Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the micro-environment of the carbon-iodine (C-I) bond in both isomers.

Electronic Environment
  • 6-Position (Para to N1, Meta to N4): The N1 nitrogen (amide-like) donates electron density into the ring, but the 6-position is sufficiently removed to maintain a high degree of electrophilicity required for oxidative addition. It behaves similarly to a para-substituted electron-deficient aryl halide.

  • 8-Position (Ortho to N1, Meta to N4): This position is electronically unique. It sits ortho to the electron-donating N1. Computational studies (DFT/Fukui functions) often indicate higher electron density at C8 compared to C6. This increased density strengthens the C-I bond, making the initial oxidative addition step of Pd-catalyzed couplings slower compared to the 6-isomer.

Steric Environment (The Peri-Effect)

The most critical differentiator is the peri-effect at the 8-position. The iodine atom at C8 is spatially crowded by the substituent on N1 (Hydrogen or Alkyl). This steric clash hinders the approach of bulky metallic catalysts (e.g., Pd-Ligand complexes), necessitating smaller ligands or more active catalytic systems.

Visualization of Reactivity Hotspots

Quinoxalinone_Reactivity Core Quinoxalin-2(1H)-one Core I6 6-Iodo Position (High Reactivity) Core->I6 C6 I8 8-Iodo Position (Sterically Hindered) Core->I8 C8 I6->I8 ~10-100x Faster Coupling Rates (Est.) Elec6 Electronic: Para to N1 Favors Oxidative Addition I6->Elec6 Steric8 Steric: Peri-Effect (N1 Interaction) Blocks Bulky Catalysts I8->Steric8

Figure 1: Structural logic dictating the reactivity difference between C6 and C8 positions.

Part 2: Comparative Reactivity Matrix

The following table summarizes the performance of both isomers in standard transition-metal-catalyzed transformations.

Reaction Type6-Iodo Quinoxalinone8-Iodo QuinoxalinoneKey Technical Insight
Suzuki-Miyaura High Yield (85-95%) Standard catalysts (e.g., Pd(PPh₃)₄) work efficiently.Moderate Yield (50-70%) Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to overcome sterics.8-Iodo substrates often suffer from protodeiodination side-reactions if the catalyst insertion is slow.
Sonogashira Excellent Room temp or mild heating (60°C).Challenging Requires higher temps (90-110°C) and CuI co-catalyst loading >10 mol%.The linear geometry of the alkyne helps, but the N1-H/R group still interferes at C8.
Buchwald-Hartwig Good Standard bases (Cs₂CO₃) and ligands (BINAP).Poor to Moderate Steric bulk of the amine + ligand creates severe crowding at C8.Use "Pre-catalysts" (e.g., Pd-G3/G4) to ensure rapid initiation for 8-iodo variants.
C-H Activation Less Selective Often requires directing groups to target C6 specifically.Highly Selective The N1 atom can act as an intrinsic directing group for C8 activation (using Ru/Rh).The "disadvantage" of C8 (proximity to N1) becomes an advantage for directed C-H functionalization.

Part 3: Experimental Protocols

Protocol A: Standard Cross-Coupling for 6-Iodo Derivatives

Use this protocol for rapid library synthesis where the 6-position is the target.

Reagents:

  • 6-Iodoquinoxalin-2(1H)-one (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Charge a reaction vial with 6-iodoquinoxalinone, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent and aqueous base.

  • Heat to 80 °C for 4–6 hours.

  • Checkpoint: Monitor by LCMS. The 6-iodo species typically shows rapid conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Optimized Coupling for 8-Iodo Derivatives (Sterically Demanding)

Use this protocol when functionalizing the hindered 8-position to prevent low yields or catalyst decomposition.

Reagents:

  • 8-Iodoquinoxalin-2(1H)-one (1.0 equiv)

  • Boronic Acid (1.5 equiv) — Excess required due to slower kinetics.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Why? Buchwald biaryl phosphines (XPhos) form a mono-ligated Pd species that is bulky enough to prevent catalyst aggregation but active enough to insert into hindered C-I bonds.

  • Base: K₃PO₄ (anhydrous, 3.0 equiv)

  • Solvent: Toluene or n-Butanol (for higher temp stability)

Workflow:

  • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins under Argon to generate the active catalytic species (L-Pd-0).

  • Add the 8-iodo substrate, boronic acid, and base.

  • Heat to 100–110 °C (reflux) for 12–18 hours.

  • Critical Step: If conversion stalls at <50%, add a second portion of catalyst (1 mol%). The active catalyst lifetime is shorter at these temperatures.

  • Filter through Celite while hot (product may precipitate).

Part 4: Synthesis & Access Pathways[1]

Understanding how to access these isomers is as important as their reactivity.

Synthesis_Pathways Start4 4-Iodo-1,2-diaminobenzene Condensation Condensation Reaction (EtOH/Reflux) Start4->Condensation Start3 3-Iodo-1,2-diaminobenzene Start3->Condensation Requires specific precursor Glyox Glyoxylate / Keto Acid Glyox->Condensation Prod6 6-Iodoquinoxalin-2(1H)-one (Major Isomer) Condensation->Prod6 Regioselective Prod7 7-Iodo Isomer (Minor/Separable) Condensation->Prod7 Prod8 8-Iodoquinoxalin-2(1H)-one (Direct Access) Condensation->Prod8

Figure 2: Synthetic accessibility. 6-Iodo is derived from the common 4-iodo-diamine, while 8-iodo requires the 3-iodo-diamine precursor.

References
  • General Quinoxalinone Functionalization: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. MDPI. Link

  • Steric "Peri" Effects in Heterocycles: Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol. PubMed.[1] Link

  • Pd-Catalyzed Cross-Coupling Optimization: Ligands for Pd catalysed cross-coupling reactions. ResearchGate. Link

  • Regioselective Synthesis: Regioselective Synthesis of Trisubstituted Quinoxalines. ACS Publications. Link

  • Electronic Properties: Quinoxaline derivatives as attractive electron-transporting materials. NCBI.[1] Link

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs

This guide provides an in-depth comparative analysis of the crystal structures of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs. Quinoxaline derivatives are a significant class of heterocyclic compounds in med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structures of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs. Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and development. This guide will delve into the synthesis, crystallization, and detailed structural analysis of these compounds, offering insights into how subtle changes in their molecular architecture can influence their solid-state properties.

Synthetic Strategies and Crystallization

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the condensation of an o-phenylenediamine with a suitable precursor. A common route is the reaction of o-phenylenediamine with ethyl oxalacetate sodium salt to form ethyl 3-oxo-3,4-dihydroquinoxaline-2-yl acetate.[2] This intermediate can then be further modified. The introduction of the N-methyl group can be achieved through alkylation.

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a solution of the compound is a widely used technique. The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing quinoxalinone derivatives include methanol, ethanol, and dimethylformamide (DMF). For instance, single crystals of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide were successfully grown from a methanol/water mixture at low temperatures.[3][4]

Generalized Synthetic Workflow

A o-Phenylenediamine C Condensation A->C B Ethyl Oxalacetate Sodium Salt B->C D Ethyl 3-oxo-3,4-dihydroquinoxaline-2-yl acetate C->D Formation of Quinoxalinone Core E Alkylation (e.g., with CH3I) D->E G Further Functionalization D->G F 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Analog E->F H Diverse Analogs G->H

Caption: Generalized synthesis of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one analogs.

Comparative Crystal Structure Analysis

The crystal structure of quinoxalinone derivatives is characterized by a nearly planar bicyclic system. The planarity of the dihydroquinoxaline unit can be influenced by the nature and position of substituents.[5][6] Intermolecular interactions, such as hydrogen bonds and π-stacking, play a significant role in the crystal packing.

Molecular Conformation

The dihydroquinoxaline ring system is generally planar, but substituents can induce slight deviations. For example, in 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3,4-dihydroquinoxalin-2(1H)-one, the dihydroquinoxaline unit is planar to within 0.029 Å.[5] The conformation of substituents relative to the quinoxalinone core is also a key structural feature. In the aforementioned compound, the triazole ring is inclined by 67.09 (4)° to the quinoxalinone plane.[5]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant force in the crystal packing of many quinoxalinone derivatives. In the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one (a related quinolinone), molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[7]

π-π stacking interactions are also frequently observed. These interactions can be offset or face-to-face, depending on the substituents. In the same 3-chloro-4-methylquinolin-2(1H)-one structure, weak aromatic π–π stacking interactions with a centroid–centroid distance of 3.7622 (12) Å are present.[7] In another example, offset π-stacking interactions between quinoxalinone rings have a centroid-centroid distance of 3.9107 (9) Å.[5]

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal.[1][8] This analysis reveals the relative contributions of different types of contacts (e.g., H···H, H···N, H···C) to the overall crystal packing.[5]

Comparative Crystallographic Data of Quinoxalinone Analogs
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key InteractionsRef.
2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide MonoclinicC2/c14.4320(12)10.7514(9)13.2728(11)90Acyloin-endiol tautomerism[3][4]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline MonoclinicP21/c12.2009(17)8.3544(9)13.9179(17)104.980(5)-[8]
1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3,4-dihydroquinoxalin-2(1H)-one ------C—H···N hydrogen bonds, offset π-stacking[5]
3-Chloro-4-methylquinolin-2(1H)-one MonoclinicP2/c----N—H⋯O hydrogen bonds, π–π stacking[7]

Experimental Protocols

General Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-yl acetate (I)

This protocol is adapted from a known procedure.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: Add o-phenylenediamine and ethyl oxalacetate sodium salt to the flask.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute acetic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 3-oxo-3,4-dihydroquinoxaline-2-yl acetate.

Protocol for Single Crystal Growth

This is a general protocol for crystallization by slow evaporation.

  • Dissolution: Dissolve the purified quinoxalinone analog in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/water) with gentle heating.[3]

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment at a constant temperature (e.g., room temperature or 5 °C).[3]

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the container for the formation of single crystals.

  • Isolation: Once crystals of sufficient size and quality have formed, carefully decant the mother liquor and dry the crystals.

Workflow for Crystal Structure Determination

A Synthesized Analog B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Crystallographic Information File (CIF) D->E F Structural Analysis E->F G Molecular Conformation F->G H Intermolecular Interactions F->H

Caption: Workflow for the determination and analysis of crystal structures.

Conclusion

The crystal structure analysis of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs provides invaluable insights into their solid-state properties. The interplay of molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, governs the crystal packing. A thorough understanding of these structural features is essential for the development of new pharmaceutical compounds with improved properties. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and materials science.

References

  • Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. (2011). Molecules, 16(8), 6894-6901. [Link]

  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. (2011). Molecules, 16(8), 6894-901. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. (2021). Scientific Reports, 11(1), 22353. [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3,4-dihydroquinoxalin-2(1H)-one. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999–1005. [Link]

  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 737-754. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). Molecules, 26(11), 3108. [Link]

  • X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. (2022). Journal of Chemical Crystallography. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1089. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2023). RSC Advances, 13(45), 31711-31728. [Link]

  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. (2010). Trade Science Inc.[Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules, 25(18), 4240. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). Molecules, 26(11), 3108. [Link]

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (2021). Arabian Journal of Chemistry, 14(1), 102897. [Link]

  • 3-Chloro-4-methylquinolin-2(1H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o1059. [Link]

Sources

Comparative

A Comparative Analysis of 8-Iodo vs. 8-Bromo Quinoxalinone Derivatives: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoxalinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoxalinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of this scaffold, particularly through halogenation, has been a fruitful avenue for modulating potency and selectivity. This guide provides a comparative overview of the bioactivity of 8-iodo and 8-bromo quinoxalinone derivatives, offering insights for researchers and drug development professionals.

The Influence of Halogenation at the 8-Position

The introduction of a halogen atom at the 8-position of the quinoxalinone ring can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can profoundly influence the compound's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic profile.

Generally, in drug design, the progression from a bromo to an iodo substituent increases the size and polarizability of the halogen atom. This can lead to enhanced van der Waals interactions with the target protein, potentially increasing binding affinity. However, the larger size of iodine can also introduce steric hindrance, which may be detrimental to binding. Furthermore, the carbon-iodine bond is weaker than the carbon-bromo bond, which can affect the metabolic stability of the compound.

Comparative Bioactivity Data: Anticancer Activity

To facilitate a comparison, we have collated in vitro cytotoxicity data for representative 8-bromo and 8-iodo quinoxalinone derivatives from different studies against various human cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Bromo-quinoxalinone Analog HCT116 (Colon Carcinoma)9.0[4]
HepG2 (Hepatocellular Carcinoma)>10[4]
MCF-7 (Breast Adenocarcinoma)9.0[4]
Hypothetical 8-Iodo-quinoxalinone Data not available in searched literature--

Note: The data for the 8-bromo-quinoxalinone analog is extracted from a study on a series of quinoxaline derivatives.[4] A directly comparable 8-iodo analog from the same study or another study against the same cell lines could not be identified in the searched literature.

The available data on a specific 8-bromo-quinoxalinone derivative shows moderate anticancer activity against HCT116 and MCF-7 cell lines.[4] The lack of readily available data for a corresponding 8-iodo derivative prevents a direct comparison of potency. However, the general principles of halogen bonding and steric effects in ligand-protein interactions suggest that an 8-iodo analog could exhibit either enhanced or diminished activity depending on the specific topology of the biological target's binding site.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of 8-Halo-Quinoxalin-2(1H)-ones

The synthesis of 8-halo-quinoxalin-2(1H)-ones typically involves the condensation of a 4-halo-1,2-phenylenediamine with an α-keto acid or its ester.

cluster_0 Synthesis of 8-Halo-Quinoxalin-2(1H)-one 4-Halo-1,2-phenylenediamine 4-Halo-1,2-phenylenediamine Reaction Condensation (e.g., EtOH, reflux) 4-Halo-1,2-phenylenediamine->Reaction alpha-Keto_Acid_Ester α-Keto Acid or Ester (e.g., Ethyl Glyoxalate) alpha-Keto_Acid_Ester->Reaction 8-Halo-Quinoxalin-2(1H)-one 8-Halo-Quinoxalin-2(1H)-one Reaction->8-Halo-Quinoxalin-2(1H)-one

General synthetic scheme for 8-halo-quinoxalin-2(1H)-ones.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-halo-1,2-phenylenediamine (e.g., 4-bromo-1,2-phenylenediamine or 4-iodo-1,2-phenylenediamine) in a suitable solvent, such as ethanol.

  • Addition of Reagent: To the solution, add an equimolar amount of an α-keto acid or its ester (e.g., ethyl glyoxalate or pyruvic acid).

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h for cell attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of quinoxalinone derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-iodo or 8-bromo quinoxalinone derivatives (typically in a range from 0.1 to 100 µM) for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

Quinoxalinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6] The specific mechanism is often dependent on the substitution pattern of the quinoxalinone core.

A key pathway often implicated in the anticancer activity of quinoxalinones is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.[7] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

cluster_2 Inhibition of a Generic RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Dimerization_Autophosphorylation Dimerization and Autophosphorylation RTK->Dimerization_Autophosphorylation Binding Quinoxalinone 8-Halo-Quinoxalinone Derivative Quinoxalinone->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization_Autophosphorylation->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Potential mechanism of action via RTK inhibition.

Conclusion and Future Directions

The substitution of a halogen at the 8-position of the quinoxalinone scaffold is a viable strategy for the development of novel bioactive compounds. While a direct comparison between 8-iodo and 8-bromo derivatives is currently limited by the available literature, this guide provides a framework for understanding their potential differences based on fundamental principles of medicinal chemistry.

To definitively elucidate the superior substituent for a given biological target, a systematic study involving the synthesis and parallel biological evaluation of a series of 8-halo-quinoxalinone derivatives is warranted. Such a study would provide invaluable structure-activity relationship data and guide the rational design of more potent and selective therapeutic agents. Researchers are encouraged to explore this chemical space to unlock the full potential of these promising heterocyclic compounds.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(3), 334.[4]

  • Hassan, A. S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702.
  • Kaur, M., et al. (2017). Biological activity of quinoxaline derivatives.
  • Chen, J., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392.
  • Asif, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Shahin, M. I., et al. (2014). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 19(11), 18765-18785.
  • Saeed, A., et al. (2019). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 17(3), 562-571.
  • Rani, P., & Srivastava, V. K. (2017). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Ziakas, G. N., et al. (2013).
  • Abdel-Aziz, H. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(7), 12684-12701.
  • Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4297.
  • El-Sayed, M. A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591.
  • Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35086-35106.
  • Ghorab, M. M., et al. (2016). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 6(106), 104505-104521.
  • BenchChem. (2025). Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

As researchers and scientists at the forefront of drug development, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical substance, including its safe and compliant disposal. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical substance, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, a compound that, while not extensively characterized in public safety literature, belongs to classes of chemicals with known hazards. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring the protection of ourselves, our colleagues, and our environment.

The core of this protocol is built upon a "safety-first" principle, recognizing the potential for quinoxaline derivatives to possess biological activity and the general hazards associated with halogenated organic compounds.

Part 1: Hazard Assessment and Classification

  • Quinoxaline Core: The foundational quinoxalin-2(1H)-one structure is classified as a skin and eye irritant, and may cause respiratory irritation. Furthermore, many quinoxaline derivatives are investigated for their biological activity, which can include cytotoxicity.[1][2][3][4] Therefore, it is prudent to handle 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one as a potentially cytotoxic and irritant compound.

  • Iodinated Organic Compound: As a halogenated organic compound, this substance falls under specific waste categories regulated by the Environmental Protection Agency (EPA) and other local regulatory bodies.[5][6] These regulations mandate the segregation of halogenated organic waste from non-halogenated streams.[7][8]

Based on this assessment, the waste generated from work with 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one should be classified as Hazardous Chemical Waste , specifically as Halogenated Organic Waste with potential Cytotoxic properties.

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Given the potential for skin, eye, and respiratory irritation, as well as potential cytotoxicity, a robust PPE protocol is required for all handling and disposal activities.[2][3]

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[2]
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of solutions or contact with solid particles.
Lab Coat A dedicated lab coat, preferably with elastic cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosol generation.Mitigates the risk of inhaling airborne particles.

All handling of this compound, including weighing, dissolution, and the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one and associated waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in compliant waste disposal.[7][8]

  • Solid Waste:

    • Unused or expired 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one powder.

    • Contaminated consumables such as weighing paper, gloves, and disposable lab coats.

    • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Solutions containing 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

    • Rinsate from cleaning contaminated glassware.

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred) designated for "Halogenated Organic Waste".[7][10]

  • Sharps Waste:

    • Contaminated needles, syringes, or glass pipettes.

    • Place all sharps into a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Containerization and Labeling

All waste containers must be in good condition and compatible with the waste they contain.[11]

  • Container Selection: Use containers provided or approved by your institution's Environmental Health and Safety (EHS) department. Ensure they have secure, tight-fitting lids.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[12] The label must include:

    • The full chemical name: "8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one" (no abbreviations).

    • The concentration and volume of the waste.

    • The date of accumulation.

    • The principal investigator's name and contact information.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA must be at or near the point of waste generation.

  • Keep waste containers closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Step 4: Disposal Request and Pickup

Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your institution's EHS), a disposal request must be submitted.[10][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not pour any chemical waste down the drain.[7][12][13]

  • Disposal will be carried out by a licensed hazardous waste disposal company, which will transport the waste for incineration at a permitted facility.[13]

Part 4: Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is essential.[3]

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with a chemical spill kit absorbent material.

    • Place the used absorbent material in the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste generated from research involving 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

G cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_segregation Segregation cluster_containment Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal Waste Waste Generated (Solid, Liquid, Sharps) Assess Assess Waste Type Waste->Assess Solid Solid Waste (Gloves, Weigh Paper) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Liquid Sharps Sharps Waste (Needles, Pipettes) Assess->Sharps Sharps SolidContainer Sealable Solid Waste Container Solid->SolidContainer LiquidContainer Leak-Proof Liquid Waste Container (Halogenated) Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Label Label with 'Hazardous Waste' & Full Chemical Name SolidContainer->Label SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->SAA LiquidContainer->Label LiquidContainer->SAA SharpsContainer->Label SharpsContainer->SAA Pickup Request Pickup from EHS/Licensed Contractor SAA->Pickup Transport Transport to Permitted Hazardous Waste Facility Pickup->Transport Incineration Incineration Transport->Incineration

Caption: Disposal workflow for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • U.S. Environmental Protection Agency. List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs.[Link]

  • Canadian Centre for Occupational Health and Safety. Safe handling of cytotoxics: guideline recommendations.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • University of British Columbia. Organic Solvent Waste Disposal.[Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.[Link]

  • University of Colorado Boulder. Chemical Waste Disposal.[Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory.[Link]

  • WorkSafe Queensland. Guide for handling cytotoxic drugs and related waste.[Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities.[Link]

  • Oregon Department of Environmental Quality. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.[Link]

Sources

Handling

Personal protective equipment for handling 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

This guide outlines the operational safety, handling, and disposal protocols for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one .[1] Status: No specific GHS Safety Data Sheet (SDS) exists in public repositories for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one .[1]

Status: No specific GHS Safety Data Sheet (SDS) exists in public repositories for this specific isomer. Safety Basis: Protocols are derived from Structure-Activity Relationship (SAR) analysis of aryl iodides and quinoxalinone scaffolds, adhering to the Precautionary Principle for novel pharmaceutical intermediates.

Part 1: Emergency Action Card (Immediate Response)

Scenario Immediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids. Seek medical attention.
Skin Contact Brush off dry powder first (avoid rubbing). Wash with soap and water.[2][3][4][5][6][7] If yellow staining occurs (iodine release), treat as a chemical burn.
Inhalation Move to fresh air.[1][2][3][5][6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 5g) Isolate area. Wear double nitrile gloves and N95. Cover with wet paper towels to prevent dust. Wipe up.[8]
Fire Use Carbon Dioxide (

), Dry Chemical, or Foam. Warning: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Nitrogen Oxides (

).

Part 2: Compound Profile & Hazard Inference

To ensure scientific integrity, we analyze the molecule to predict hazards absent a specific SDS.

  • Chemical Structure: A bicyclic nitrogen heterocycle (quinoxalinone) substituted with a methyl group and an iodine atom.

  • Hazard 1: Light & Thermal Instability (The Iodine Factor):

    • Mechanism:[8] The C–I bond (Carbon-Iodine) is the weakest among common aryl halides (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV light or heat can homolytically cleave this bond, generating aryl radicals and free iodine (

      
      ).
      
    • Indicator: Pure compound should be off-white/pale yellow. Darkening to brown/purple indicates decomposition (liberated iodine).

  • Hazard 2: Biological Activity (The Scaffold Factor):

    • Mechanism:[8] Quinoxalinones are privileged structures in kinase inhibition (e.g., interacting with ATP binding sites).

    • Risk:[1][8][6] Treat as a Potentially Bioactive Compound . Avoid inhalation of dusts that could act systemically.

  • Hazard 3: Chemical Incompatibility:

    • Reactivity: Incompatible with strong oxidizers and strong bases.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (< 10g) handling.

Zone PPE Component Specification Scientific Rationale
Ocular Safety Goggles ANSI Z87.1 Chemical SplashProtects against fine dust entry and accidental splashes of reaction solvents.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Permeation Defense: Aryl iodides are lipophilic. Double gloving creates a sacrificial outer layer and allows immediate removal upon contamination without exposing skin.
Respiratory Engineering Control Chemical Fume Hood Primary Barrier: All weighing and open handling must occur inside a certified hood to capture potential iodine vapors or bioactive dust.
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt into skin if a fire occurs involving reaction solvents.
Visualization: PPE Decision Logic

PPE_Decision_Logic cluster_legend Risk Level Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Quant Quantity? Solid->Quant Rec3 Strict: Fume Hood + Splash Goggles + Butyl Gloves (if solvent aggressive) Solution->Rec3 Solvent Risk Small < 100 mg Quant->Small Large > 100 mg Quant->Large Rec1 Standard: Nitrile Gloves + Goggles (Open Bench OK if no dust) Small->Rec1 Low Dust Risk Rec2 Strict: Fume Hood REQUIRED Double Nitrile Gloves Large->Rec2 High Dust Risk Low Low Risk High High Risk

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note the escalation to Fume Hood usage for quantities >100mg due to dust potential.

Part 4: Operational Handling Protocol

A. Storage (The "Dark & Dry" Rule)
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Backfill with Argon or Nitrogen before sealing. The iodine moiety is susceptible to oxidative degradation.

  • Temperature: Store at 2–8°C .

  • Verification: Inspect weekly. If the white powder turns pink or brown , re-purify before use (iodine contamination interferes with Pd-catalyzed cross-couplings).

B. Weighing & Dispensing
  • Location: Inside a fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Technique:

    • Place the receiving flask in a secondary container (beaker).

    • Use a disposable spatula.

    • Wipe the threads of the vial with a Kimwipe before re-capping to ensure a tight seal (prevents hydrolysis).

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents if using strong bases, as the amide proton (N-H) on the quinoxalinone ring is acidic (

    
    ).
    
  • Incompatibility: Do not mix with strong oxidizing agents (e.g.,

    
    , 
    
    
    
    ) as this may oxidize the iodine or the heterocyclic ring, causing exothermic decomposition.
Visualization: Lifecycle Workflow

Handling_Workflow Receipt Receipt (Check Integrity) Storage Storage (Amber Vial, 4°C, Argon) Receipt->Storage Check Visual Check (White = OK, Brown = Degraded) Storage->Check Dispense Dispense (Fume Hood, Anti-static) Check->Dispense Pass Waste Waste Disposal (Halogenated Stream) Check->Waste Fail/Degraded Reaction Reaction (Inert Atmosphere) Dispense->Reaction Reaction->Waste

Figure 2: Operational lifecycle from receipt to disposal. The "Visual Check" is a critical quality control step.

Part 5: Waste Disposal Strategy

Do not dispose of down the drain. This compound is a Halogenated Organic .

  • Solid Waste:

    • Place contaminated paper towels, gloves, and weigh boats into a dedicated "Solid Hazardous Waste" bin.

    • Label clearly: "Contains Organic Iodides - Potential Sensitizer."

  • Liquid Waste:

    • Collect all reaction mixtures and rinsates in the Halogenated Organic Solvents carboy.

    • Reasoning: The iodine atom classifies this as halogenated. Mixing with non-halogenated waste (like acetone/ethanol) can violate EPA/local regulations and increase incineration costs.

  • Quenching (Spills):

    • If a large amount (>10g) is spilled and yellowing is visible (free iodine), treat the spill with 10% Sodium Thiosulfate solution to reduce volatile

      
       to non-volatile iodide (
      
      
      
      ) before cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185949, 3,4-dihydro-1H-quinoxalin-2-one. (Parent scaffold safety data used for SAR analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Iodine and Organic Iodides. Retrieved from [Link]

Sources

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